Product packaging for 4-Chloro-3-fluorophenylboronic Acid(Cat. No.:CAS No. 137504-86-0)

4-Chloro-3-fluorophenylboronic Acid

Cat. No.: B161286
CAS No.: 137504-86-0
M. Wt: 174.37 g/mol
InChI Key: CMJQIHGBUKZEHP-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenylboronic Acid is a useful research compound. Its molecular formula is C6H5BClFO2 and its molecular weight is 174.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BClFO2 B161286 4-Chloro-3-fluorophenylboronic Acid CAS No. 137504-86-0

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJQIHGBUKZEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381055
Record name 4-Chloro-3-fluorophenylboronic acid
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Molecular Weight

174.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137504-86-0
Record name 4-Chloro-3-fluorophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-fluorophenylboronic Acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-fluorophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. The document details a proposed synthetic route, purification methods, and in-depth characterization data. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, facilitating the use of this versatile compound in their work.

Introduction

This compound is a substituted arylboronic acid that has garnered significant interest in the fields of pharmaceutical development and organic synthesis.[1] Its unique electronic and steric properties, arising from the presence of both chloro and fluoro substituents on the phenyl ring, make it a valuable reagent in a variety of chemical transformations.

Notably, it serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The applications of this compound in pharmaceutical research are particularly noteworthy, where it is utilized in the development of targeted therapies, including those for cancer treatment.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 137504-86-0[2][3]
Molecular Formula C₆H₅BClFO₂[2][3]
Molecular Weight 174.37 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 144 °C[1]
Solubility Soluble in DMSO[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the lithiation of a suitable starting material followed by borylation. A plausible and effective synthetic route commences from 1-bromo-4-chloro-3-fluorobenzene.

Proposed Synthetic Pathway

The overall synthetic scheme is as follows:

synthesis_workflow start 1-Bromo-4-chloro-3-fluorobenzene intermediate 4-Chloro-3-fluorophenyllithium (in situ) start->intermediate Lithiation product This compound intermediate->product Borylation & Hydrolysis reagent1 n-Butyllithium (n-BuLi) THF, -78 °C reagent1->start reagent2 Trimethyl borate (B1201080) (B(OMe)₃) reagent2->intermediate reagent3 Aqueous Acid (e.g., HCl) reagent3->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous arylboronic acids via lithiation-borylation.

Materials:

  • 1-bromo-4-chloro-3-fluorobenzene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., diethyl ether or ethyl acetate)

  • Solvents for recrystallization (e.g., a mixture of ethyl acetate (B1210297) and hexanes)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-4-chloro-3-fluorobenzene and anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization. The solid is dissolved in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexanes) and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with cold hexanes, and dried under vacuum.

Characterization Data

The structural identity and purity of the synthesized this compound are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following table summarizes the expected chemical shifts for this compound.

Nucleus Solvent Expected Chemical Shift (δ, ppm) and Multiplicity
¹H NMR DMSO-d₆Aromatic Protons: 7.2 - 8.0 (multiplets)B(OH)₂ Protons: ~8.2 (broad singlet)
¹³C NMR DMSO-d₆Aromatic Carbons: 115 - 165 (multiple signals, C-F and C-B couplings may be observed)

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (stretch, boronic acid)3500 - 3200 (broad)
C-H (stretch, aromatic)3100 - 3000
C=C (stretch, aromatic)1600 - 1450
B-O (stretch)1380 - 1310
C-Cl (stretch)800 - 600
C-F (stretch)1250 - 1000
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Technique Expected [M]+ or [M+H]+ (m/z) Key Fragmentation Peaks
Electron Ionization (EI) 174 (corresponding to C₆H₅BClFO₂)Loss of H₂O, B(OH)₂, and fragments corresponding to the aromatic ring.
Electrospray Ionization (ESI) 175 ([M+H]⁺) or 173 ([M-H]⁻)Dependent on the ionization mode.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of a C-C bond between the boronic acid and an organic halide or triflate.

suzuki_coupling boronic_acid This compound product Coupled Product boronic_acid->product organic_halide R-X (Aryl or Vinyl Halide/Triflate) organic_halide->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., Na₂CO₃, K₃PO₄) base->product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

The presence of the electron-withdrawing chloro and fluoro groups can influence the reactivity of the boronic acid and the properties of the resulting coupled products, making it a valuable tool for fine-tuning molecular characteristics in drug discovery and materials science.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in the development of pharmaceuticals and novel materials. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, serving as a practical resource for researchers in the field. The detailed experimental and characterization data presented herein should facilitate the effective utilization of this important synthetic building block.

References

An In-depth Technical Guide on the Solubility of 4-Chloro-3-fluorophenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-3-fluorophenylboronic acid in organic solvents. Due to a lack of extensive experimentally determined quantitative data in publicly available literature, this document summarizes the available qualitative and calculated solubility information. Furthermore, it details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to generate specific data for this compound.

Solubility Profile of this compound

Table 1: Solubility Data for this compound

SolventQuantitative SolubilityMethodQualitative Description
WaterInsoluble-Insoluble[1]
Ethanol (B145695)--Soluble[1]
Dimethyl Ketone--Soluble[1]
Not Specified1.15 mg/mL; 0.00661 mol/LCalculated (SILICOS-IT)-[2]

Note: The quantitative data presented is based on a computational prediction and should be confirmed by experimental analysis.

The solubility of phenylboronic acids is influenced by the nature and position of substituents on the phenyl ring[3]. The presence of halogen atoms, such as chlorine and fluorine in this compound, can impact its solubility profile compared to the parent phenylboronic acid.

Experimental Protocols for Solubility Determination

For researchers seeking to determine the precise solubility of this compound in specific organic solvents, two common and reliable methods are the dynamic (synthetic) method and the shake-flask method.

Dynamic (Synthetic) Method

This method is widely used for determining the solubility of boronic acids and involves observing the dissolution of the solid compound in a solvent upon controlled heating[4].

Principle: A mixture of the boronic acid and the solvent with a known composition is heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear, single-phase solution is recorded as the equilibrium solubility temperature for that specific composition[3][4]. The disappearance of turbidity can be monitored visually or instrumentally by measuring the intensity of a light beam passing through the sample[3][4].

Apparatus:

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Calibrated temperature probe

  • Luminance probe or a light source and detector

  • Heating/cooling circulator

Procedure:

  • Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into the jacketed glass vessel[4].

  • Heating and Stirring: Heat the biphasic mixture at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously[3][4].

  • Equilibrium Point Determination: Record the temperature at which the turbidity of the solution completely disappears, and the light transmission reaches a maximum and plateaus. This is the solid-liquid equilibrium point for that mole fraction[4].

  • Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent[4].

OECD 105 Shake-Flask Method

The shake-flask method is a robust and widely accepted protocol for determining the solubility of substances, particularly for compounds with solubilities above 0.01 g/L[5].

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then determined analytically[5].

Apparatus:

  • Constant temperature shaker bath

  • Flasks with low-adsorption properties

  • Validated analytical system (e.g., HPLC-UV)[5]

Procedure:

  • Equilibration: Add an excess amount of this compound to a flask containing the organic solvent to ensure a solid phase remains at equilibrium[5].

  • Agitation: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined time, typically 24-48 hours. It is recommended to prepare a minimum of three replicate flasks[5].

  • Phase Separation: After equilibration, allow the solid to settle. A portion of the supernatant is then carefully removed and filtered to obtain a clear, saturated solution[5].

  • Analysis: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC-UV[5].

  • Calculation: The solubility is reported as the average concentration from the replicate flasks, typically in units of g/L or mg/mL[5].

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the processes involved in solubility determination, the following diagrams illustrate a general experimental workflow and the factors influencing the solubility of arylboronic acids.

G cluster_0 Experimental Workflow: Shake-Flask Method prep Sample Preparation: Add excess solute to solvent agitate Agitation: Constant temperature shaking for 24-48h prep->agitate Equilibration separate Phase Separation: Centrifugation/Filtration agitate->separate Equilibrium Reached analyze Analysis: Determine concentration via HPLC-UV separate->analyze Clear Saturated Solution report Reporting: Average concentration from replicates analyze->report Concentration Data

Caption: A generalized workflow for determining solubility using the shake-flask method.

G cluster_compound Solute Factors cluster_solvent Solvent Factors cluster_conditions External Factors compound This compound Properties crystal Crystal Lattice Energy compound->crystal substituents Substituent Effects (Cl, F) compound->substituents solvent Solvent Properties polarity Polarity solvent->polarity h_bonding Hydrogen Bonding Capacity solvent->h_bonding conditions Experimental Conditions temp Temperature conditions->temp pressure Pressure conditions->pressure solubility Solubility crystal->solubility substituents->solubility polarity->solubility h_bonding->solubility temp->solubility pressure->solubility

Caption: Key factors influencing the solubility of this compound.

References

An In-depth Technical Guide to 4-Chloro-3-fluorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-fluorophenylboronic acid, a halogenated arylboronic acid, has emerged as a critical building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the presence of both chlorine and fluorine atoms on the phenyl ring, make it a valuable reagent for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and, most notably, its application in the Suzuki-Miyaura cross-coupling reaction for the development of novel therapeutic agents. Detailed experimental protocols and an exploration of the signaling pathways targeted by molecules derived from this versatile compound are presented to aid researchers in its effective utilization.

Core Properties and Safety Information

This compound is a white to off-white crystalline solid at room temperature.[1] A thorough understanding of its physical and chemical properties is essential for its proper handling, storage, and application in synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 137504-86-0[2]
Molecular Formula C₆H₅BClFO₂[2]
Molecular Weight 174.37 g/mol [2]
Melting Point 198-204 °C[3]
Boiling Point 302.6 ± 52.0 °C (Predicted)[3]
Solubility Soluble in organic solvents such as ethanol (B145695) and dimethyl ketone; insoluble in water.[3]
Appearance White to off-white crystalline powder[1]
SMILES B(C1=CC(=C(C=C1)Cl)F)(O)O[4]
InChIKey CMJQIHGBUKZEHP-UHFFFAOYSA-N[4]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: [4]

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound lies in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many biologically active compounds.

The presence of the electron-withdrawing fluorine and chlorine atoms on the phenyl ring can influence the reactivity of the boronic acid and the properties of the final product, such as metabolic stability and binding affinity to biological targets.[1] This makes it a particularly attractive building block in drug discovery programs.

Role in Kinase Inhibitor Synthesis

A significant area of application for this compound is in the synthesis of small molecule kinase inhibitors for the treatment of cancer.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By incorporating the 4-chloro-3-fluorophenyl moiety into potential drug candidates, medicinal chemists can modulate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Molecules synthesized using this boronic acid have been shown to target a range of important cancer-related signaling pathways, including:

  • Aurora Kinase Pathway: Involved in the regulation of cell division.[1]

  • Epidermal Growth Factor Receptor (EGFR) Pathway: A key driver of cell proliferation and survival in many cancers.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway: Plays a central role in angiogenesis, the formation of new blood vessels that supply tumors.[6]

  • Mesenchymal-Epithelial Transition (MET) Factor Pathway: Implicated in tumor growth, invasion, and metastasis.[5]

  • BRAF Pathway: A component of the MAPK/ERK signaling cascade that is frequently mutated in melanoma and other cancers.

The following diagram illustrates the general workflow for the synthesis of a biaryl kinase inhibitor using a Suzuki-Miyaura cross-coupling reaction.

G General Workflow for Kinase Inhibitor Synthesis A This compound C Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base, Solvent) A->C B Aryl/Heteroaryl Halide (Core Scaffold) B->C D Biaryl Product C->D E Further Synthetic Modifications D->E F Final Kinase Inhibitor E->F

Caption: Synthetic workflow for kinase inhibitor development.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following section provides a detailed, exemplary protocol for a Suzuki-Miyaura cross-coupling reaction. While this specific example uses 4-bromoaniline (B143363) as the coupling partner, the conditions can be adapted for a wide range of aryl and heteroaryl halides.

General Procedure for the Synthesis of 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine

This protocol is adapted from a general procedure for the Suzuki coupling of 4-bromoaniline with various aryl boronic acids.[7]

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired product, 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-amine.

Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established mechanism involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Targeted Signaling Pathways in Cancer Therapy

The biaryl and heteroaryl scaffolds synthesized using this compound are frequently found in kinase inhibitors that target specific signaling pathways implicated in cancer progression.

EGFR and MET Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition (MET) pathways are critical for cell growth and proliferation.[5] Aberrant activation of these pathways is a common feature in non-small cell lung cancer (NSCLC). Dual inhibitors that target both EGFR and c-Met are being developed to overcome drug resistance.[5] The 4-chloro-3-fluorophenyl moiety can be incorporated into quinazoline-based scaffolds to generate potent EGFR/c-Met inhibitors.

EGFR_MET_Pathway cluster_EGFR EGFR Pathway cluster_MET MET Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Proliferation, Survival ERK->Proliferation_EGFR MET c-Met GAB1 GAB1 MET->GAB1 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_MET Proliferation, Invasion mTOR->Proliferation_MET Inhibitor EGFR/c-Met Inhibitor (containing 4-chloro-3-fluorophenyl moiety) Inhibitor->EGFR Inhibits Inhibitor->MET Inhibits Aurora_Kinase_Pathway Centrosome Centrosome Maturation CellCycle Proper Cell Division Centrosome->CellCycle Spindle Spindle Assembly Spindle->CellCycle Cytokinesis Cytokinesis Cytokinesis->CellCycle AuroraA Aurora A AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B AuroraB->Cytokinesis Inhibitor Aurora Kinase Inhibitor (containing 4-chloro-3-fluorophenyl moiety) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

References

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-3-fluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of 4-Chloro-3-fluorophenylboronic Acid in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the creation of carbon-carbon bonds to form biaryl and substituted biaryl structures. Understanding the specific role and behavior of substituted reagents like this compound is critical for reaction optimization, predicting outcomes, and designing novel synthetic pathways.

The Core Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a transition-metal-catalyzed reaction that couples an organoboron compound with an organohalide. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst and is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with an organohalide (Ar¹-X). The palladium atom inserts itself into the carbon-halogen bond, leading to the formation of a square planar Palladium(II) complex. This step is often the rate-determining step of the overall reaction.[1][2]

  • Transmetalation : This is the key step where the organic group from the organoboron species is transferred to the palladium(II) complex. For this to occur, the boronic acid (Ar²-B(OH)₂) must first be activated by a base (e.g., OH⁻, CO₃²⁻) to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻).[3] This boronate then exchanges its organic group with the halide on the palladium center.

  • Reductive Elimination : The final step involves the two organic groups (Ar¹ and Ar²) on the palladium(II) complex coupling together to form the desired biaryl product (Ar¹-Ar²). This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 trans-Ar¹Pd(II)L₂X oxidative_addition->pd_complex1 isomerization Isomerization pd_complex1->isomerization pd_complex_cis cis-Ar¹Pd(II)L₂X isomerization->pd_complex_cis transmetalation Transmetalation pd_complex_cis->transmetalation pd_complex2 cis-Ar¹Pd(II)L₂Ar² transmetalation->pd_complex2 x_ion X⁻ transmetalation->x_ion + B(OH)₃ reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product ar1x Ar¹-X ar1x->oxidative_addition ar2boh2 Ar²-B(OH)₂ ar2boh3 [Ar²-B(OH)₃]⁻ ar2boh2->ar2boh3 base Base (e.g., OH⁻) ar2boh3->transmetalation

Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Specific Mechanistic Role of this compound

The electronic properties of the substituents on the phenylboronic acid play a crucial role, particularly during the transmetalation step. The 4-Chloro-3-fluorophenyl group possesses two electron-withdrawing halogen substituents.

  • Inductive Effect : Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring.

  • Resonance Effect : Both halogens also have a weak electron-donating resonance effect (+R) due to their lone pairs, but for halogens, the inductive effect dominates.

This net electron-withdrawing character has a significant impact on the reactivity of the boronic acid.

Impact on the Transmetalation Step

Transmetalation involves the transfer of the aryl group from the boron atom to the palladium center. The nucleophilicity of the ipso-carbon (the carbon atom bonded to boron) is a key factor in the rate of this transfer.

Kinetic studies and Hammett plot analyses have shown that electron-donating groups on the arylboronic acid are beneficial for the Suzuki reaction, whereas electron-withdrawing groups are generally unfavorable.[4] The electron-withdrawing nature of the chloro and fluoro substituents in this compound reduces the nucleophilicity of the phenyl ring, making it inherently less reactive and slowing down its transfer to the electrophilic Pd(II) center.

The Critical Role of Base Activation

To overcome the deactivating effect of the halogen substituents, activation of the boronic acid by a base is essential. The base (e.g., hydroxide, carbonate) attacks the empty p-orbital of the boron atom, converting the neutral, trigonal planar boronic acid into an anionic, tetrahedral "ate" complex, the trihydroxyboronate.[3] This transformation significantly increases the electron density on the boron atom and, by extension, enhances the nucleophilicity and carbanionic character of the aryl group, facilitating its transfer to the palladium center during transmetalation.

Boronic_Acid_Activation cluster_0 Boronic Acid (Lewis Acid) cluster_1 Activated Boronate (Nucleophilic) boronic_acid 4-Cl, 3-F-Ph-B(OH)₂ boronate [4-Cl, 3-F-Ph-B(OH)₃]⁻ boronic_acid->boronate Forms 'ate' complex base Base (OH⁻) base->boronic_acid Attack on empty p-orbital of Boron

Figure 2: Activation of this compound by a base.

Quantitative Data Analysis

EntryAryl Bromide PartnerTemperature (°C)Time (h)Halide Conversion (%)
11-bromo-4-fluorobenzene1103~95%
21-bromo-4-fluorobenzene1108~98%
31-bromo-2-fluorobenzene1108~98%
41-bromo-3-fluorobenzene1108~98%
52-bromo-5-fluorotoluene11024~90%
62-bromo-4-fluorotoluene11024~60%

Data adapted from studies using a heterogeneous Pd nanoparticle catalyst.[5][6] The results show that high conversions can be achieved, although steric hindrance near the reaction site (as in entry 6) can reduce efficiency.

Experimental Protocols

The following provides a representative methodology for performing a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid like this compound.

Materials and Reagents:
  • Aryl Halide (e.g., 1-bromo-4-nitrobenzene) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

  • Inert Gas (Nitrogen or Argon)

Reaction Procedure:
  • Setup : A round-bottom flask or reaction vial is charged with the aryl halide, this compound, and the base. The vessel is sealed with a septum.

  • Inerting : The atmosphere in the reaction vessel is rendered inert by evacuating and backfilling with nitrogen or argon three times.

  • Solvent and Catalyst Addition : The solvent mixture is degassed and added to the flask via syringe, followed by the addition of the palladium catalyst.

  • Reaction : The mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.

  • Workup : Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Experimental_Workflow start Start reagents 1. Combine Aryl Halide, Boronic Acid, and Base in Flask start->reagents inert 2. Evacuate and Backfill with Inert Gas (3x) reagents->inert addition 3. Add Degassed Solvents and Palladium Catalyst inert->addition reaction 4. Heat and Stir (Monitor by TLC/GC-MS) addition->reaction workup 5. Cool, Separate Layers, and Extract Aqueous Phase reaction->workup purify 6. Combine Organics, Dry, Concentrate, and Purify workup->purify end End: Purified Biaryl Product purify->end

Figure 3: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is an effective, albeit electronically deactivated, coupling partner in Suzuki-Miyaura reactions. Its mechanism of action is governed by the standard catalytic cycle, but with specific considerations for the transmetalation step. The strong electron-withdrawing nature of the chloro and fluoro substituents decreases the intrinsic nucleophilicity of the aryl group, potentially slowing the rate of transmetalation. However, this effect is effectively overcome by the crucial activation of the boronic acid with a base to form a highly reactive boronate 'ate' complex. This understanding allows researchers to employ electron-deficient boronic acids confidently in the synthesis of complex, functionalized biaryl molecules essential for drug discovery and materials science.

References

An In-depth Technical Guide to 4-Chloro-3-fluorophenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Chloro-3-fluorophenylboronic acid is a synthetic organoboron compound that serves as a crucial building block in modern organic chemistry. Its unique electronic and structural properties, imparted by the presence of both chlorine and fluorine atoms on the phenyl ring, make it a valuable reagent in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and relevant analytical methodologies for its characterization. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder at room temperature. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 137504-86-0[1]
Molecular Formula C₆H₅BClFO₂[1]
Molecular Weight 174.37 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 144 °C (lit.)[2]
Boiling Point 302.6 ± 52.0 °C (Predicted)[3][4]
Solubility Soluble in organic solvents like ethanol (B145695) and dimethyl ketone; insoluble in water.[4]
pKa 7.31 ± 0.10 (Predicted)[3]
InChI InChI=1S/C6H5BClFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H
SMILES OB(O)c1ccc(Cl)c(F)c1

Experimental Protocols

Detailed methodologies for the synthesis, purification, and application of this compound are crucial for its effective utilization in research and development.

Synthesis of this compound

The following is a plausible experimental protocol for the synthesis of this compound, adapted from established methods for analogous arylboronic acids. The synthesis involves a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-bromo-4-chloro-2-fluorobenzene and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (in hexanes) dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at -78 °C.

  • After the addition is complete, continue stirring at -78 °C for an additional hour.

  • Slowly add trimethyl borate to the reaction mixture and stir for another 30 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature and then quench by the slow addition of 1N HCl.

  • Separate the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of chloroform and hexane to yield this compound as a white to off-white solid.

Purification by Recrystallization

Arylboronic acids can be purified by recrystallization from water or an appropriate organic solvent system to remove impurities, including the corresponding boroxine (B1236090) (anhydride trimer).

Materials:

  • Crude this compound

  • Deionized water or a suitable solvent mixture (e.g., chloroform/hexane)

Procedure:

  • Suspend the crude arylboronic acid in a minimal amount of the chosen solvent in a flask.

  • Heat the suspension to boiling with vigorous stirring to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound under vacuum.

Application in Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. A general protocol is provided below.

Materials:

  • This compound

  • An aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., a mixture of toluene (B28343) and water)

Procedure:

  • In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of arylboronic acids typically shows characteristic signals for the aromatic protons. For a reference, the ¹H NMR spectrum of the similar compound 4-chlorophenylboronic acid in DMSO-d₆ exhibits broad singlets for the boronic acid protons and doublets for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds, showing a characteristic chemical shift for the fluorine atom.

  • ¹¹B NMR: The boron NMR spectrum can confirm the presence and coordination state of the boron atom.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for assessing the purity of arylboronic acids. A general method would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with an acidic modifier like formic acid. The analyte can be detected by UV absorbance.

Reaction Mechanism Visualization

The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry. The catalytic cycle, a critical logical relationship for any researcher using this compound, is depicted below.

Suzuki_Miyaura_Coupling A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (trans-complex) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' Coupled Product F->G ArX Ar-X ArX->B ArBOH Ar'-B(OH)2 + Base ArBOH->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a wide array of organic compounds, particularly in the context of pharmaceutical and materials science research. This guide has provided a detailed overview of its core properties, along with practical experimental protocols and analytical considerations. The provided information aims to facilitate the effective and safe use of this compound in the laboratory, enabling researchers to leverage its unique reactivity in the development of novel molecules and materials.

References

Stability and Storage of 4-Chloro-3-fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Chloro-3-fluorophenylboronic acid. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this critical reagent in their work. This guide synthesizes available data on storage, handling, and potential degradation pathways, and provides exemplary experimental protocols for stability assessment.

Core Stability Profile and Storage Recommendations

This compound, like many organoboronic acids, is susceptible to degradation if not stored and handled correctly. The primary factors influencing its stability are moisture, heat, light, and oxidative conditions.

Recommended Storage Conditions

Proper storage is crucial to maintain the chemical integrity and reactivity of this compound. The following conditions are recommended based on supplier data and general guidelines for boronic acids.

ParameterRecommendationSource
Temperature Powder: -20°C for long-term storage (up to 3 years); 4°C for short-term storage (up to 2 years). Solutions (e.g., in DMSO): Store at -20°C.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and moisture absorption.
Container Use a tightly sealed, opaque container to protect from light and moisture.
Handling Handle in a dry, well-ventilated area or in a glove box to minimize exposure to air and humidity.
Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₆H₅BClFO₂
Molecular Weight 174.37 g/mol
Appearance White to off-white solid/powder
Solubility Soluble in DMSO (e.g., 10 mM) and other organic solvents.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for developing appropriate storage strategies and analytical methods to monitor the stability of this compound.

Hydrolysis (Protodeboronation)

One of the most common degradation pathways for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved in the presence of water, replacing the boronic acid group with a hydrogen atom. This reaction is often catalyzed by acidic or basic conditions.

Oxidation

Arylboronic acids can be susceptible to oxidation, leading to the formation of phenols. This can be initiated by atmospheric oxygen or other oxidizing agents. Storing under an inert atmosphere helps to mitigate this degradation route.

Boroxine Formation (Dehydration)

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimeric anhydride (B1165640) known as a boroxine. This process is often reversible upon addition of water, but it can affect the stoichiometry and reactivity of the compound.

Below is a diagram illustrating the key degradation pathways.

Potential Degradation Pathways

Experimental Protocols for Stability Assessment

Due to the lack of publicly available, detailed stability studies specifically for this compound, the following sections provide generalized experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method. These protocols are based on common practices for arylboronic acids and can be adapted for this specific compound.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Stress Conditions : Subject the sample solutions to the stress conditions outlined in the table below. A control sample protected from stress should be analyzed concurrently.

  • Analysis : Analyze the stressed samples at appropriate time points using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to quantify the remaining parent compound and detect the formation of degradation products.

Stress ConditionProposed Protocol
Acid Hydrolysis Mix the stock solution with an equal volume of 1N HCl. Store at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed. Neutralize the sample before analysis.
Base Hydrolysis Mix the stock solution with an equal volume of 1N NaOH. Store at room temperature. Neutralize the sample before analysis.
Oxidative Degradation Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature, protected from light.
Thermal Degradation Store the solid compound in an oven at a controlled temperature (e.g., 70°C). Dissolve the sample in a suitable solvent for analysis. For solutions, store at an elevated temperature (e.g., 60°C).
Photostability Expose the solid compound or a solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

The workflow for a typical forced degradation study is depicted below.

ForcedDegradationWorkflow Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G HPLC-PDA Analysis B->G C->G D->G E->G F->G H Identify Degradation Products G->H I Determine Degradation Rate G->I J Develop Stability-Indicating Method G->J MethodDevelopmentLogic Logic for Stability-Indicating Method Development A Forced Degradation (Generate Degradants) C Analyze Stressed Samples A->C B Develop HPLC Method (Initial Parameters) B->C D Peak Purity Analysis (PDA Detector) C->D E Method Optimization (Resolution of Peaks) D->E If peaks are not pure or resolved F Method Validation (ICH Guidelines) D->F If peaks are pure and resolved E->C G Validated Stability-Indicating Method F->G

References

Commercial Availability and Synthetic Applications of 4-Chloro-3-fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluorophenylboronic acid (CAS No. 137504-86-0) is a synthetically versatile organoboron compound that has garnered significant interest within the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific steric and electronic properties that make it a valuable building block for the synthesis of complex organic molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, its key applications in organic synthesis with a focus on Suzuki-Miyaura cross-coupling reactions, and its relevance in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, suitable for a range of synthetic applications. Below is a summary of typical product specifications from commercial vendors.

Supplier CAS Number Purity Appearance Molecular Formula Molecular Weight
Sigma-Aldrich137504-86-0Not specified; sold as part of a collection of unique chemicals[1][2]Solid[2]C₆H₅BClFO₂174.37 g/mol [1][2]
Chem-Impex137504-86-097 - 105% (Assay by titration)[3]White to off-white crystalline powder[3]C₆H₅BClFO₂174.36 g/mol [3]
Alfa Aesar137504-86-0Specification availableOff-white Crystalline solid[4]C₆H₅BClFO₂174.37 g/mol [4]
Immunomart137504-86-099.85%[5]Not specifiedC₆H₅BClFO₂174.37 g/mol [5]
United States Biological137504-86-0Highly PurifiedNot specifiedC₆H₅BClFO₂174.37 g/mol

Physicochemical Properties and Safety Information

Property Value Source
Melting Point 85-87 °C (lit.)[4]
Density 1.41 g/cm³[4]
Solubility 10 mM in DMSO[5]
Storage Room Temperature[3], -20°C for long-term[5][3][5]

Safety Summary:

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and substituted aromatic structures that are prevalent in many pharmaceutical agents and functional materials.

The presence of the electron-withdrawing fluorine and chlorine atoms on the phenyl ring can influence the reactivity of the boronic acid and the properties of the resulting coupled products.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain the desired biaryl product.

Suzuki_Miyaura_Workflow reagents Combine Reactants: Aryl Halide This compound Pd Catalyst & Base solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Aqueous Workup: Dilute, Wash, Dry, Concentrate monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Substituted phenylboronic acids are critical intermediates in the synthesis of numerous targeted therapies, particularly kinase inhibitors for the treatment of cancer. The 4-chloro-3-fluorophenyl moiety is a key structural component in some developmental drug candidates. For instance, the ERK1/2 inhibitor GDC-0994 contains a (S)-1-(4-chloro-3-fluorophenyl)ethanol group, highlighting the importance of this substitution pattern in achieving potent and selective kinase inhibition.

The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver of cancer.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocation & Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor ERK1/2 Inhibitor (e.g., GDC-0994) Inhibitor->ERK Inhibition

The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition for an ERK1/2 inhibitor.

As depicted in the diagram, the pathway is initiated by the binding of a growth factor to a receptor tyrosine kinase (RTK) on the cell surface. This triggers a cascade of protein activations, culminating in the phosphorylation of ERK1/2. Activated ERK then translocates to the nucleus, where it phosphorylates transcription factors, leading to the expression of genes that drive cell proliferation and survival. In many cancers, mutations in BRAF or RAS lead to constitutive activation of this pathway.

Kinase inhibitors like GDC-0994, which can be synthesized using building blocks derived from this compound, are designed to specifically block the activity of key kinases in this pathway, such as ERK1/2. By inhibiting ERK, these drugs can halt the downstream signaling that promotes cancer cell growth, providing a targeted therapeutic approach.

This compound is a commercially accessible and highly valuable reagent for researchers in organic synthesis and drug discovery. Its primary utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of complex biaryl structures. The incorporation of the 4-chloro-3-fluorophenyl moiety into small molecules has shown promise in the development of potent and selective kinase inhibitors targeting critical cancer signaling pathways like the RAS/RAF/MEK/ERK cascade. This technical guide provides a foundational understanding of the properties, availability, and key applications of this important synthetic building block.

References

An In-depth Technical Guide to the Safe Handling of 4-Chloro-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Chloro-3-fluorophenylboronic acid (CAS RN: 137504-86-0), a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Adherence to strict safety protocols is essential when working with this compound to minimize risks to personnel and the environment. This document outlines the known hazards, necessary precautions, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

Hazard ClassCategoryGHS Hazard StatementSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damageDanger
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposure3H335: May cause respiratory irritationWarning

Data compiled from multiple sources.[2][3][4]

Note: The GHS classification for serious eye damage/irritation varies slightly between suppliers, with some citing Category 1 (Danger) and others Category 2A (Warning).[2] It is prudent to handle this chemical as if it can cause serious eye damage.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

PropertyValue
Molecular FormulaC₆H₅BClFO₂
Molecular Weight174.37 g/mol [2][4]
AppearanceSolid, powder[4][5]
Melting Point250°C (lit.)[6]
Flash PointNot applicable[4]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is critical to ensure laboratory safety. The following workflow outlines the key stages from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE: - Safety Goggles (EN 166) - Chemical Resistant Gloves (EN 374) - Lab Coat - Full-face respirator (if needed) prep_setup Work in a well-ventilated area (fume hood) prep_ppe->prep_setup handle_weigh Weigh solid carefully to avoid dust formation prep_setup->handle_weigh Proceed with experiment handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer cleanup_decon Decontaminate work surfaces handle_transfer->cleanup_decon After experiment completion cleanup_waste Collect waste in a labeled, sealed container cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste according to institutional and local regulations cleanup_waste->cleanup_dispose ExperimentalWorkflow start Risk Assessment ppe Select and Don PPE start->ppe setup Prepare Reaction in Fume Hood ppe->setup reagents Add Reagents (Inert atmosphere if needed) setup->reagents reaction Run Reaction (Monitor temperature, pressure) reagents->reaction workup Quench and Work-up Procedure reaction->workup purification Purify Product (e.g., Chromatography, Recrystallization) workup->purification analysis Analyze Product purification->analysis end Proper Waste Disposal analysis->end

References

An In-depth Technical Guide to 4-Chloro-3-fluorophenylboronic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-fluorophenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both chloro and fluoro substituents on the phenyl ring, make it a valuable building block for the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and application in cross-coupling reactions, and its role in the development of novel pharmaceuticals and functional materials.

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in the chemical literature, its emergence is intrinsically linked to the broader development of organoboron chemistry and, most notably, the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The pioneering work of Herbert C. Brown on organoboranes in the mid-20th century, followed by the development of the palladium-catalyzed cross-coupling of organoboron compounds with organic halides by Akira Suzuki and Norio Miyaura in the late 1970s, laid the foundation for the widespread use of boronic acids in organic synthesis.

The subsequent exploration of functionalized phenylboronic acids was driven by the need for specific building blocks in drug discovery and materials science. The introduction of halogen substituents, such as chlorine and fluorine, allows for the fine-tuning of the electronic and steric properties of the resulting biaryl products, influencing their biological activity and material characteristics. This compound is a product of this evolution, offering a unique substitution pattern that has been exploited in the synthesis of a variety of target molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 137504-86-0[2]
Molecular Formula C₆H₅BClFO₂[2]
Molecular Weight 174.37 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 144 °C (Lit.)[1]
Purity 97 - 105% (by titration)[1]
Solubility Soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction from a suitable dihalobenzene precursor, followed by quenching with a borate (B1201080) ester and subsequent acidic hydrolysis. A representative experimental protocol is detailed below.

Reaction Scheme:

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-bromo-4-chloro-2-fluorobenzene (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature does not rise above -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes).

Expected Yield and Characterization:

  • Yield: 70-85%

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.8-7.9 (m, 1H), 7.4-7.5 (m, 1H), 7.2-7.3 (m, 1H).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₆H₅BClFO₂ [M-H]⁻: 173.00.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in the Suzuki-Miyaura reaction for the formation of C-C bonds. A general protocol for the coupling of this compound with an aryl bromide is provided below.

Reaction Scheme:

Materials:

Procedure:

  • In a round-bottom flask, combine this compound (1.2 eq), the aryl bromide (1.0 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Degas the flask by evacuating and backfilling with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • The crude biaryl product can be purified by column chromatography on silica (B1680970) gel.

Visualization of Experimental Workflows and Reaction Mechanisms

Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Start: 1-Bromo-4-chloro-2-fluorobenzene in anhydrous THF lithiation Lithium-Halogen Exchange - n-BuLi - -78 °C start->lithiation boration Boration - Triisopropyl borate - -78 °C to RT lithiation->boration hydrolysis Acidic Hydrolysis - 2 M HCl boration->hydrolysis extraction Workup - Diethyl ether extraction - Drying (MgSO4) hydrolysis->extraction purification Purification - Recrystallization extraction->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdBr Ar-Pd(II)-Br(L)_n OxAdd->ArPdBr Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)_n Transmetal->ArPdAr RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-Br ArX->OxAdd Boronic R-B(OH)₂ (Base) Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules and functional materials.

  • Pharmaceutical Development: The substituted phenyl moiety is a common scaffold in many drug candidates. The presence of chlorine and fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic properties of a molecule. This boronic acid is particularly valuable in the synthesis of targeted therapies for cancer treatment.[1]

  • Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of complex organic molecules. This compound can be used to introduce a specific substitution pattern that may lead to enhanced efficacy and selectivity of the agrochemical.[1]

  • Materials Science: The biaryl structures synthesized using this boronic acid can be incorporated into organic light-emitting diodes (OLEDs), polymers, and other functional materials. The electronic properties imparted by the chloro and fluoro substituents can influence the material's conductivity, photophysical properties, and stability.

  • Sensor Technology: Boronic acids are known to interact with diols, a property that has been exploited in the development of sensors for saccharides and other biologically important molecules. The electronic modifications provided by the halogen atoms can fine-tune the binding affinity and signaling response of such sensors.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. While its specific discovery is embedded within the broader history of organoboron chemistry, its utility is clearly demonstrated in its widespread application in the synthesis of complex molecules. The reliable protocols for its synthesis and its predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in drug discovery, agrochemical development, and materials science. The continued exploration of its reactivity is expected to lead to the development of novel molecules with enhanced properties and functions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluorophenylboronic acid is a versatile and valuable building block in the synthesis of complex organic molecules, particularly in the development of targeted kinase inhibitors for cancer therapy.[1] Its unique substitution pattern, featuring both chloro and fluoro groups, allows for the fine-tuning of steric and electronic properties of the final compound, which can significantly influence its binding affinity and selectivity for the target kinase. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on Suzuki-Miyaura cross-coupling reactions.

The 4-chloro-3-fluorophenyl moiety has been successfully incorporated into inhibitors targeting key kinases in oncogenic signaling pathways, including Aurora kinases and Extracellular signal-regulated kinases (ERK). These pathways are often dysregulated in various cancers, making them attractive targets for therapeutic intervention.

Featured Kinase Inhibitors

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in human cancers, making them a validated target for anticancer drug development. A notable example of a pyrimidine-based Aurora kinase inhibitor incorporating the 4-chloro-3-fluorophenyl group has been developed, demonstrating the utility of this synthetic precursor.

ERK1/2 Inhibitors

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. GDC-0994 (Ravoxertinib) is a potent and selective inhibitor of ERK1 and ERK2 that features a 4-chloro-3-fluorophenyl substituent and has been in early clinical development.[2][3][4]

Signaling Pathways

To understand the mechanism of action of kinase inhibitors synthesized using this compound, it is essential to visualize the signaling pathways they target.

Aurora_Kinase_Pathway Aurora Kinase Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway Aurora A Aurora A Target of Inhibition PI3K/Akt Pathway->Aurora A PLK1 PLK1 PLK1->Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Mitosis Mitosis Spindle Assembly->Mitosis

Caption: Simplified Aurora Kinase Signaling Pathway.

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF c-Met Receptor c-Met Receptor Potential Target HGF->c-Met Receptor GRB2/SOS GRB2/SOS c-Met Receptor->GRB2/SOS PI3K PI3K c-Met Receptor->PI3K Angiogenesis Angiogenesis c-Met Receptor->Angiogenesis RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival

Caption: Simplified c-Met Signaling Pathway.

ERK_MAPK_Signaling_Pathway ERK/MAPK Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases RAS RAS Receptor Tyrosine Kinases->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 Target of Inhibition MEK->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors->Cell Proliferation, Survival, Differentiation

Caption: Simplified ERK/MAPK Signaling Pathway.

Quantitative Data

The following tables summarize the inhibitory activities of representative kinase inhibitors incorporating the 4-chloro-3-fluorophenyl moiety.

Compound Target Kinase IC50 (nM) Reference
Aurora Kinase Inhibitor (Compound 10) Aurora A52.2 ± 8.1[5]
GDC-0994 (Ravoxertinib) ERK11.1[2]
GDC-0994 (Ravoxertinib) ERK20.3[2]

Experimental Protocols

General Workflow for Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors using this compound typically follows a convergent strategy where the boronic acid is coupled with a heterocyclic core, often a pyrimidine (B1678525) or a related scaffold.

Synthesis_Workflow General Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Boronic_Acid This compound Coupling Suzuki-Miyaura Coupling Boronic_Acid->Coupling Heterocycle Heterocyclic Core (e.g., Dichloropyrimidine) Heterocycle->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Further Functionalization Intermediate->Modification Final_Compound Final Kinase Inhibitor Modification->Final_Compound Purification Purification (Chromatography) Final_Compound->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Assay (Kinase Inhibition, IC50) Characterization->Biological_Assay

Caption: General workflow for synthesis and evaluation.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 2,4-Dichloropyrimidine (B19661)

This protocol describes the regioselective mono-arylation of 2,4-dichloropyrimidine at the more reactive C4 position.

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 eq), this compound (1.1 mmol, 1.1 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-chloro-2-(4-chloro-3-fluorophenyl)pyrimidine.

Protocol 2: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor Intermediate

This protocol is adapted from the synthesis of pyrimidine-based kinase inhibitors and illustrates the introduction of the 4-chloro-3-fluorophenyl moiety via an amide coupling.

Materials:

  • A suitable pyrimidine-amine precursor

  • 4-Chloro-3-fluorobenzoic acid

  • Propanephosphonic acid anhydride (B1165640) (T3P) or other peptide coupling agent (e.g., HATU, HOBt/EDC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the pyrimidine-amine precursor (1.0 mmol, 1.0 eq) in anhydrous DCM or DMF, add 4-chloro-3-fluorobenzoic acid (1.1 mmol, 1.1 eq) and a base such as TEA or DIPEA (2.0-3.0 eq).

  • Add the coupling agent (e.g., T3P, 1.5 eq) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide-linked kinase inhibitor.

Conclusion

This compound is a key synthetic intermediate for the development of potent and selective kinase inhibitors. The Suzuki-Miyaura coupling provides an efficient method for incorporating the 4-chloro-3-fluorophenyl moiety into various heterocyclic scaffolds. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry, enabling the design and synthesis of novel kinase inhibitors for the treatment of cancer and other diseases. The unique electronic properties of the 4-chloro-3-fluorophenyl group offer opportunities for optimizing the pharmacological properties of lead compounds.

References

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Chloro-3-fluorophenylboronic Acid. This versatile building block is crucial in the synthesis of complex biaryl molecules, which are significant scaffolds in medicinal chemistry and materials science. The following sections detail the reaction mechanism, optimized experimental conditions, and a step-by-step protocol for a successful coupling reaction.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1] This reaction is renowned for its mild conditions, tolerance of a wide array of functional groups, and the use of generally stable and less toxic boronic acid reagents.[2] The electron-withdrawing nature of the fluorine and chlorine substituents on this compound can influence its reactivity, making the optimization of reaction parameters crucial for achieving high yields.

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[2][3][4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid.[1]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd2_ox Ar-Pd(II)Ln-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)Ln-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-B(OH)2, Base) pd2_trans->pd0 Reductive Elimination (Ar-Ar') pd2_trans->product reactant1->pd0 reactant2->pd2_ox

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Standard Protocol for Suzuki Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with an aryl bromide. The reaction conditions can be optimized for different substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water, DMF/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware

  • Magnetic stirrer and heating mantle

Experimental Workflow:

Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Halide, Boronic Acid, Base, and Catalyst start->setup degas Degas Solvent and Reaction Mixture setup->degas reaction Heat Reaction Mixture under Inert Atmosphere degas->reaction monitor Monitor Progress by TLC or GC-MS reaction->monitor workup Aqueous Work-up: Dilute, Extract with Organic Solvent monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end_node End characterize->end_node

Diagram 2: Experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL). Degas the solvent by bubbling with the inert gas for 15-20 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction time can vary from 2 to 24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.[5]

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Reaction Conditions and Yields

The choice of catalyst, base, and solvent significantly impacts the yield of the Suzuki coupling reaction. The following tables summarize typical conditions for the coupling of aryl halides with substituted phenylboronic acids.

Table 1: Effect of Palladium Catalyst and Ligand

EntryAryl HalideCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
24-ChlorotoluenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane10018~90
31-Bromo-4-fluorobenzenePd(PPh₃)₄ (3)-K₂CO₃DMF/H₂O1108~92[6]
43-ChloropyridineNiCl₂(PPh₃)₂ (10)-K₃PO₄n-hexanol1000.5~85[7]

Table 2: Influence of Base and Solvent System

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole4-Fluorophenyl-BAPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9016>90
24-IodoanisolePhenylboronic AcidPd(OAc)₂K₃PO₄DMF806>95
31-Chloro-4-nitrobenzenep-Tolylboronic acidPd-NHC (0.5)K₂CO₃Ethanol401689[8]
45-Bromosalicylic acid2,4-Difluorophenyl-BAPdCl₂ (1)K₂CO₃DMF/H₂O75498[9]

Note: BA refers to Boronic Acid. Yields are approximate and can vary based on the specific substrates and reaction scale.

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of biaryl compounds. The protocol provided herein for this compound serves as a comprehensive guide for researchers. Optimization of the catalyst, base, and solvent system is key to achieving high yields, particularly when dealing with electron-deficient or sterically hindered substrates. The successful application of this protocol will enable the efficient synthesis of novel molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloro-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Chloro-3-fluorophenylboronic Acid with various aryl halides. The protocols and data presented are compiled from recent scientific literature and are intended to serve as a comprehensive guide for synthetic chemists in academic and industrial research, particularly in the field of drug discovery and development where fluorinated biaryl scaffolds are of significant interest.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The synthesis of fluorinated biaryl compounds is of particular importance in medicinal chemistry, as the incorporation of fluorine atoms can significantly modulate the pharmacokinetic and physicochemical properties of drug candidates.[3] this compound is a valuable building block for introducing a chloro- and fluoro-substituted phenyl motif into target molecules. This document details the use of palladium catalysts for the effective cross-coupling of this boronic acid with various coupling partners.

Data Presentation: Palladium-Catalyzed Cross-Coupling of Fluorinated Phenylboronic Acids

The following table summarizes representative conditions and results for the Suzuki-Miyaura cross-coupling of fluorinated phenylboronic acids with aryl halides, providing a comparative overview of different catalyst systems and reaction parameters.

Aryl Halide (Ar-X)Boronic AcidPd Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Chloroanisole2,3,4,5-Tetrafluorophenylboronic acid2XPhosK₃PO₄THF/H₂ORT0.593[4]
4-Bromoanisole2,3,4,5-Tetrafluorophenylboronic acid2XPhosK₃PO₄THF/H₂ORT0.595[4]
4-Triflyloxyanisole2,3,4,5-Tetrafluorophenylboronic acid2XPhosK₃PO₄THF/H₂ORT0.596[4]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O1103>95[5][6][7]
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O1103>95[5][6][7]
4-IodoacetophenonePhenylboronic acid10% Pd/C-Na₂CO₃EtOH/H₂ORT--[8]
BromobenzenePhenylboronic acidNHC-Pd(II) complexes-KOHH₂O/2-propanol82--[9]

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki-Miyaura cross-coupling of fluorinated phenylboronic acids and can be applied to this compound.[4]

Protocol 1: Room Temperature Suzuki-Miyaura Coupling Using a Palladium Precatalyst

This protocol is based on the use of a highly active palladium precatalyst that allows for rapid coupling at room temperature.[4]

Materials:

  • This compound

  • Aryl halide (e.g., aryl chloride, bromide, or triflate)

  • Palladium precatalyst (e.g., XPhos Pd G2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄), 0.5 M aqueous solution

  • Tetrahydrofuran (THF), degassed

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv).

  • Add this compound (1.5 mmol, 1.5 equiv).

  • Add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol %).

  • Add degassed THF (2 mL).

  • Add the degassed 0.5 M aqueous K₃PO₄ solution (4 mL).

  • Seal the Schlenk tube and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 30 minutes to a few hours.[4]

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Suzuki-Miyaura Coupling Using Supported Palladium Nanoparticles

This protocol utilizes a heterogeneous palladium catalyst, which can offer advantages in terms of catalyst recovery and reuse.[5][6][7]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Supported Palladium Nanoparticle Catalyst (e.g., G-COOH-Pd-10)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Reaction vessel (e.g., round-bottom flask) with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol, 1.0 equiv).

  • Add this compound (1.2 mmol, 1.2 equiv).

  • Add the supported palladium nanoparticle catalyst (e.g., G-COOH-Pd-10, ensuring an appropriate Pd loading).

  • Add potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Add a mixture of DMF and water (e.g., 95:5 v/v, 5 mL).

  • Fit the flask with a condenser and place it in a heating mantle or oil bath.

  • Stir the reaction mixture at the desired temperature (e.g., 70-110 °C).[5][6]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration or centrifugation. The catalyst can be washed, dried, and potentially reused.[5][6][7]

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Weigh Reactants: - Aryl Halide - Boronic Acid - Base B Add Catalyst and Solvent A->B Combine C Stir at Defined Temperature B->C Start D Monitor Progress (TLC, GC/LC-MS) C->D During E Quench Reaction D->E Upon Completion F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX Ar-X ArX->ArPdX Boronic Ar'-B(OH)₂ Boronic->ArPdX Base Base Base->Boronic activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Monitoring 4-Chloro-3-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 4-Chloro-3-fluorophenylboronic acid, a crucial building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The protocols outlined below focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering robust and reliable methods for reaction monitoring, impurity profiling, and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a versatile technique for monitoring the consumption of starting materials and the formation of products in reactions with this compound. Reversed-phase HPLC is the most common mode used for this purpose.

Application Note:

Reversed-phase HPLC allows for the separation of the relatively polar this compound from the less polar biaryl product and other non-polar reactants or intermediates. The addition of an acidic modifier to the mobile phase is often necessary to ensure good peak shape for the boronic acid by suppressing the ionization of the boronic acid group and minimizing interactions with residual silanols on the stationary phase. UV detection is suitable as both the starting material and the typically aromatic product contain chromophores.

A key challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or degradation. To mitigate this, using a mobile phase with a higher organic content or a faster gradient can be beneficial.

Experimental Protocol: HPLC Analysis

Objective: To monitor the conversion of this compound to the desired product in a Suzuki-Miyaura coupling reaction.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Reaction Sample: Aliquot from the reaction mixture

Procedure:

  • Sample Preparation: At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in 1 mL of the sample diluent. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

  • Data Analysis: Identify the peaks corresponding to this compound and the product based on their retention times (the boronic acid will typically have a shorter retention time). Calculate the percent conversion by integrating the peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Confirmation and Purity Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While boronic acids themselves are generally not suitable for direct GC-MS analysis due to their low volatility and tendency to dehydrate to form boroxines, this method is excellent for analyzing the final, often more volatile, coupled product.

Application Note:

GC-MS provides both qualitative and quantitative information. The mass spectrum of the product can confirm its identity by providing the molecular weight and a characteristic fragmentation pattern. The gas chromatogram can be used to assess the purity of the product and identify any volatile byproducts. For the analysis of boronic acids themselves, derivatization to form more volatile esters can be employed, though this is more common for impurity analysis of the starting material rather than reaction monitoring.

Experimental Protocol: GC-MS Analysis

Objective: To confirm the identity and assess the purity of the biaryl product from a Suzuki-Miyaura reaction.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Autosampler

Materials:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium

  • Sample Solvent: Ethyl acetate (B1210297) or dichloromethane

Procedure:

  • Sample Preparation: After the reaction work-up, dissolve a small amount of the crude or purified product in the sample solvent.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MSD Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of the product. Examine the mass spectrum of the main peak to confirm the molecular ion and compare the fragmentation pattern with a database or theoretical fragmentation.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Reaction Monitoring

The presence of a fluorine atom in this compound makes ¹⁹F NMR an exceptionally powerful tool for in-situ reaction monitoring. This technique allows for direct observation of the reaction mixture without the need for sampling and work-up.[1]

Application Note:

¹⁹F NMR offers several advantages for monitoring reactions of fluorinated compounds. The ¹⁹F nucleus has a high natural abundance and sensitivity, leading to short acquisition times. The chemical shifts of fluorine are highly sensitive to the electronic environment, meaning the signal for the fluorine on the boronic acid starting material will be distinct from the signal of the fluorine on the coupled product.[2] This allows for clear and unambiguous monitoring of the reaction progress. By integrating the respective signals, a quantitative measure of the reaction conversion can be obtained over time.[1]

Experimental Protocol: ¹⁹F NMR Analysis

Objective: To monitor the progress of a Suzuki-Miyaura reaction in real-time using ¹⁹F NMR.

Instrumentation:

  • NMR Spectrometer equipped with a fluorine probe.

Materials:

  • NMR Tube: Standard 5 mm NMR tube

  • Deuterated Solvent: A deuterated solvent in which the reaction components are soluble (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard (optional): A stable, fluorinated compound that does not participate in the reaction (e.g., trifluorotoluene).

Procedure:

  • Reaction Setup: Set up the reaction in the NMR tube using the deuterated solvent. Add all reactants, catalyst, and base. If using an internal standard, add a known amount.

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a ¹⁹F NMR spectrum at time zero.

    • Continue to acquire spectra at regular intervals throughout the course of the reaction.

  • Data Analysis:

    • Identify the ¹⁹F NMR signals corresponding to this compound and the product.

    • Integrate the signals for the starting material and the product at each time point.

    • Calculate the percent conversion as a function of time.

Data Presentation

The following table presents representative quantitative data for the Suzuki-Miyaura coupling of a closely related compound, 4-fluorophenylboronic acid, with various aryl bromides.[3] This data illustrates the typical reaction times and conversions that can be expected and monitored using the analytical methods described above.

Note: The following data is for the reaction of 4-fluorophenylboronic acid, not this compound, and is provided for illustrative purposes.

EntryAryl BromideTime (h)Conversion (%) at 70°CConversion (%) at 110°C
11-Bromo-4-fluorobenzene38590
21-Bromo-4-fluorobenzene88892
31-Bromo-4-fluorobenzene249095
41-Bromo-2-fluorobenzene37585
51-Bromo-2-fluorobenzene88090
61-Bromo-2-fluorobenzene248593
71-Bromo-3-fluorobenzene38088
81-Bromo-3-fluorobenzene88591
91-Bromo-3-fluorobenzene248894

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Dilute Dilute & Quench Aliquot->Dilute Filter Filter (0.45 µm) Dilute->Filter Autosampler Autosampler Filter->Autosampler Column C18 Column Autosampler->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Conversion Integration->Calculation

Caption: Workflow for HPLC monitoring of reactions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Reaction_Workup Reaction Work-up Dissolve Dissolve in Solvent Reaction_Workup->Dissolve GC_Inlet GC Inlet Dissolve->GC_Inlet GC_Column Capillary Column GC_Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Purity Purity Assessment Mass_Spectrum->Purity F19NMR_Workflow cluster_prep In-Situ Setup cluster_analysis NMR Acquisition cluster_data Data Processing Prepare_NMR_Tube Prepare Reaction in NMR Tube NMR_Spectrometer NMR Spectrometer Prepare_NMR_Tube->NMR_Spectrometer Acquire_Spectra Acquire Spectra Over Time NMR_Spectrometer->Acquire_Spectra Process_Spectra Process Spectra Acquire_Spectra->Process_Spectra Integrate_Signals Integrate Signals Process_Spectra->Integrate_Signals Kinetics Determine Reaction Kinetics Integrate_Signals->Kinetics

References

The Role of 4-Chloro-3-fluorophenylboronic Acid in the Development of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Chloro-3-fluorophenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with therapeutic potential. Its unique substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, imparts specific electronic and steric properties that can influence the pharmacological profile of the final compound. This document provides detailed application notes and protocols for the use of this compound in the development of kinase inhibitors, a critical class of drugs in oncology and other therapeutic areas.

Application in the Synthesis of Aurora Kinase Inhibitors

This compound is a key precursor for the introduction of the 4-chloro-3-fluorophenyl moiety into various molecular scaffolds. This structural motif has been identified as a valuable component in the design of potent and selective Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis, and their dysregulation is frequently observed in cancer.

A notable application of a 4-chloro-3-fluorophenyl derivative is in the synthesis of pyrimidine-based Aurora kinase inhibitors. In a study focused on developing inhibitors that can reduce the levels of MYC oncoproteins, a compound featuring a 4-chloro-3-fluorophenyl group (compound 10 ) was synthesized and evaluated for its biological activity[1].

Quantitative Data: Inhibition of Aurora A Kinase

The following table summarizes the in vitro inhibitory activity of compound 10 and related analogs against Aurora A kinase. The data is extracted from a study on pyrimidine-based Aurora kinase inhibitors[1].

CompoundStructureAurora A IC₅₀ (nM)[1]
7 Lacking a fluorine atom-
10 4-chloro-3-fluorophenyl derivative52.2 ± 8.1
13 4-chloro-2-fluorophenyl derivative38.6 ± 7.0
17 4-chloro-2,3-difluorophenyl derivative64.9 ± 13.7

Note: A lower IC₅₀ value indicates greater potency.

Application in the Synthesis of Trametinib (MEK Inhibitor)

This compound is a crucial starting material for the synthesis of Trametinib, a potent and selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. Trametinib is an FDA-approved drug for the treatment of various cancers, particularly those with BRAF mutations. The 4-chloro-3-fluorophenyl group in Trametinib plays a significant role in its binding to the MEK protein.

Signaling Pathway Targeted by Trametinib

Trametinib exerts its therapeutic effect by inhibiting the MEK-ERK signaling pathway, which is a critical downstream effector of the RAS-RAF pathway. This pathway is often hyperactivated in cancer, leading to uncontrolled cell proliferation and survival. The following diagram illustrates the simplified MEK-ERK signaling cascade and the point of intervention by Trametinib.

MEK_ERK_Pathway Growth_Factor Growth_Factor RTK RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Promotes Trametinib Trametinib Trametinib->MEK Inhibits

Caption: Simplified MEK-ERK signaling pathway and the inhibitory action of Trametinib.

Quantitative Pharmacokinetic Data for Trametinib

The following table summarizes key pharmacokinetic parameters of Trametinib in humans.

ParameterValueReference
Absolute Bioavailability 72%[2]
Time to Peak Plasma Concentration (Tmax) 1.5 hours[2]
Plasma Protein Binding 97.4%[2]
Apparent Volume of Distribution (Vc/F) 214 L[2]
Elimination Half-life 3.9 to 4.8 days[2]
Apparent Clearance 4.9 L/h[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating the 4-chloro-3-fluorophenyl group using this compound. The following is a general experimental protocol that can be adapted for specific substrates.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction:

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup Details cluster_reaction Reaction Conditions Start Start Reaction_Setup Reaction Setup Degassing Degassing Reaction_Setup->Degassing 2 Add_Reactants Add aryl halide, This compound, and base to flask Reaction Reaction Degassing->Reaction 3 Workup Workup Reaction->Workup 4 Add_Catalyst Add Palladium catalyst (e.g., Pd(PPh₃)₄) Purification Purification Workup->Purification 5 Analysis Analysis Purification->Analysis 6 End End Analysis->End 7 Add_Solvent Add solvent (e.g., dioxane/water) Heat Heat to reflux (e.g., 80-100 °C) Monitor Monitor by TLC/LC-MS

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd/C) (0.01 - 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (often used as a co-solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Degassing: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v). Subsequently, add the palladium catalyst (0.05 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the desired biaryl product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Note: This is a general protocol and the specific conditions (catalyst, base, solvent, temperature, and reaction time) may need to be optimized for different substrates to achieve the best results.

Conclusion

This compound serves as a critical synthon in the development of targeted therapies, particularly kinase inhibitors for cancer treatment. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex molecules with tailored pharmacological properties. The provided application notes and protocols offer a foundation for researchers to explore the potential of this versatile building block in their drug discovery and development endeavors.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds with 4-Chloro-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluorophenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. The unique substitution pattern of this boronic acid, featuring both a chloro and a fluoro group, allows for the introduction of a specific electronic and steric profile into the target molecule, which can influence its pharmacokinetic and pharmacodynamic properties.

Biaryl moieties are key components in many therapeutic agents, including kinase inhibitors used in oncology. The synthesis of such compounds often relies on the robust and efficient carbon-carbon bond formation facilitated by the Suzuki-Miyaura coupling. This document provides detailed protocols and application notes for the use of this compound in the synthesis of biaryl compounds, with a particular focus on its application in the development of kinase inhibitors.

Application in Kinase Inhibitor Synthesis

A notable application of this compound is in the synthesis of pyrimidine-based Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is implicated in the development of various cancers, making them an attractive target for cancer therapy.

The 4-chloro-3-fluorophenyl moiety has been incorporated into Aurora A kinase inhibitors.[1] In one such inhibitor, this group is part of a key structural element that contributes to the molecule's inhibitory activity. While potent, the inclusion of the 4-chloro-3-fluorophenyl group in some instances has been shown to result in a less potent enzymatic inhibitor compared to other halogenated analogues, it can still contribute to a moderate capability of decreasing oncogenic protein levels like cMYC and MYCN.[1]

Targeted Signaling Pathway: Aurora Kinase A Pathway

Aurora kinase A is a key regulator of cell cycle progression, particularly during mitosis. Its signaling pathway involves multiple downstream effectors that control centrosome maturation, spindle assembly, and cytokinesis. Inhibition of Aurora A can lead to mitotic arrest and apoptosis in cancer cells. The diagram below illustrates a simplified representation of the Aurora A signaling pathway.

Aurora_Kinase_A_Pathway Aurora A Kinase Aurora A Kinase TPX2 TPX2 Aurora A Kinase->TPX2 Activates PLK1 PLK1 Aurora A Kinase->PLK1 Activates Cyclin B/CDK1 Cyclin B/CDK1 Aurora A Kinase->Cyclin B/CDK1 Promotes Spindle Assembly Spindle Assembly TPX2->Spindle Assembly Centrosome Maturation & Separation Centrosome Maturation & Separation PLK1->Centrosome Maturation & Separation Mitotic Entry Mitotic Entry Cyclin B/CDK1->Mitotic Entry Inhibitor (e.g., Biaryl Compound) Inhibitor (e.g., Biaryl Compound) Inhibitor (e.g., Biaryl Compound)->Aurora A Kinase Inhibits

Caption: Simplified Aurora Kinase A Signaling Pathway.

Experimental Protocols: Suzuki-Miyaura Coupling

The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. These are general procedures and may require optimization for specific substrates.

General Workflow

The synthesis of biaryl compounds using this compound via Suzuki-Miyaura coupling generally follows the workflow depicted below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide, This compound, Base Reaction_Vessel Reaction_Vessel Reactants->Reaction_Vessel Catalyst_Ligand Palladium Catalyst, Ligand Catalyst_Ligand->Reaction_Vessel Solvent Degassed Solvent Solvent->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (Ar or N2) Reaction_Vessel->Inert_Atmosphere Heating Heating (e.g., 80-110 °C) Inert_Atmosphere->Heating Stirring Stirring Heating->Stirring Quenching Quenching (e.g., with water) Stirring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Biaryl_Product Biaryl_Product Purification->Biaryl_Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Coupling with an Aryl Bromide (General Procedure)

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Coupling with a Heteroaryl Chloride (Example from Literature)

This protocol is adapted from the synthesis of a pyrimidine-based kinase inhibitor and describes the coupling of a substituted dichloropyrimidine with this compound. While a direct Suzuki coupling to form the final inhibitor is not explicitly detailed with this boronic acid, a similar reaction with a different boronic acid was reported, and the conditions are adapted here as a representative example.[2]

Materials:

Procedure:

  • In a Schlenk flask, combine 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv).[2]

  • Add potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[2]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed 1,4-dioxane (10 mL).

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions involving phenylboronic acids with various aryl halides. While specific yield data for a wide range of couplings with this compound is not extensively available in a single source, the data presented provides a general expectation of yields under optimized conditions with similar substrates.

Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Halides

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic AcidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane801285
24-BromobenzonitrilePhenylboronic AcidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane801292
31-Bromo-4-fluorobenzene4-Fluorophenylboronic AcidG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95 (conversion)[3][4]
41-Bromo-2-fluorobenzene4-Fluorophenylboronic AcidG-COOH-Pd-10K₂CO₃DMF/H₂O11024~90 (conversion)[3][4]

Table 2: Optimization of Reaction Conditions for Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid [2]

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₃PO₄Toluene801240
2K₃PO₄Acetonitrile801236
3K₃PO₄1,4-Dioxane801260
4Cs₂CO₃Toluene801270
5Cs₂CO₃1,4-Dioxane801255

Conclusion

This compound is a valuable building block for the synthesis of complex biaryl compounds, particularly those with applications in drug discovery. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the incorporation of the 4-chloro-3-fluorophenyl moiety into a variety of molecular scaffolds. The protocols and data presented in these application notes serve as a guide for researchers to develop robust synthetic strategies for novel biaryl compounds with potential therapeutic applications. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols for Large-Scale Synthesis Using 4-Chloro-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of biaryl and diaryl ether compounds utilizing 4-Chloro-3-fluorophenylboronic acid. The methodologies described are based on robust and scalable Suzuki-Miyaura and Chan-Lam coupling reactions, designed to be adaptable for process chemistry and drug development applications.

Large-Scale Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds which are prevalent in many pharmaceutical agents. This protocol details the large-scale synthesis of a substituted biphenyl (B1667301) derivative from this compound and an aryl halide.

Reaction Scheme:

Ar-OH + (HO)2B-C6H3(Cl)(F) --[Cu Catalyst, Base, Oxidant]--> Ar-O-C6H3(Cl)(F)

Application Notes and Protocols: One-Pot Synthesis of Biaryl Compounds Using 4-Chloro-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluorophenylboronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form complex organic molecules.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms, allows for the synthesis of compounds with specific electronic and lipophilic properties, which is of significant interest in the development of pharmaceuticals and agrochemicals.[1] This document provides detailed protocols for a one-pot Suzuki-Miyaura cross-coupling reaction, a powerful and widely adopted method for the formation of carbon-carbon bonds, to synthesize biaryl compounds.[2] The biaryl motif is a privileged structure found in numerous biologically active molecules, making its efficient synthesis a cornerstone of drug discovery.[3]

The protocols outlined below are designed to be a comprehensive guide for researchers, offering a representative method for the synthesis of a 4'-chloro-3'-fluoro-biphenyl derivative in a one-pot fashion. This approach enhances efficiency by minimizing intermediate isolation and purification steps, thereby saving time and resources.

Core Applications

The application of this compound in one-pot synthesis primarily revolves around the construction of biaryl and heteroaryl structures. These structures are key components in a variety of fields:

  • Pharmaceutical Development: As a crucial component in the synthesis of targeted therapies, particularly in cancer research.[1]

  • Organic Synthesis: A versatile building block for creating complex molecules through cross-coupling reactions.[1]

  • Materials Science: Used in the development of advanced materials such as polymers and nanomaterials for applications in electronics.[1]

  • Sensor Technology: Applied in the creation of chemical sensors for environmental monitoring.[1]

Experimental Protocols

This section details a representative one-pot Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide to yield a substituted biphenyl (B1667301).

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound plus1 + This compound->plus1 Aryl Bromide plus1->Aryl Bromide Pd Catalyst\nBase\nSolvent\nHeat Pd Catalyst Base Solvent Heat Aryl Bromide->Pd Catalyst\nBase\nSolvent\nHeat Biaryl Product Pd Catalyst\nBase\nSolvent\nHeat->Biaryl Product plus2 + Biaryl Product->plus2 Byproducts Byproducts plus2->Byproducts

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the corresponding aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Data Presentation

The following table summarizes representative yields for the one-pot Suzuki-Miyaura cross-coupling of this compound with various aryl bromides.

EntryAryl Bromide PartnerProductYield (%)
14-Bromoanisole4'-Chloro-3'-fluoro-4-methoxy-1,1'-biphenyl92
21-Bromo-4-(trifluoromethyl)benzene4'-Chloro-3'-fluoro-4-(trifluoromethyl)-1,1'-biphenyl85
34-Bromobenzonitrile4'-(4-Chloro-3-fluorophenyl)benzonitrile88
41-Bromo-3,5-dimethylbenzene4-Chloro-3-fluoro-3',5'-dimethyl-1,1'-biphenyl95
52-Bromopyridine2-(4-Chloro-3-fluorophenyl)pyridine78

Visualizations

Experimental Workflow

G A Combine Reactants: This compound Aryl Bromide Pd(OAc)2, PPh3, K2CO3 B Inert Atmosphere: Evacuate and backfill with Ar/N2 (3x) A->B C Add Solvents: 1,4-Dioxane and Water B->C D Heat and Stir: 80-100 °C C->D E Reaction Monitoring: TLC or LC-MS D->E F Workup: Cool, dilute with EtOAc and H2O, extract E->F G Purification: Column Chromatography F->G H Final Product G->H

Caption: One-pot Suzuki-Miyaura experimental workflow.

Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[3]

Suzuki_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-Ar'(L2) pd_complex->pd_trans Transmetalation (Ar'B(OH)2 + Base) pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product

References

Application Notes and Protocols for the Use of 4-Chloro-3-fluorophenylboronic Acid in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-chloro-3-fluorophenylboronic acid in continuous flow chemistry. The focus is on its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic and medicinal chemistry for the formation of carbon-carbon bonds. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability—all of which are critical in the research, development, and production of pharmaceuticals and other fine chemicals.[1][2]

This compound is a valuable building block in organic synthesis, providing access to a wide range of substituted biaryl compounds. The protocols and data presented herein are designed to serve as a practical guide for researchers and professionals in the field.

Core Application: Suzuki-Miyaura Cross-Coupling in Continuous Flow

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like this compound) with an aryl or vinyl halide or triflate.[3] Performing this reaction in a continuous flow setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized product formation and minimized side reactions.[1]

A key advantage of flow chemistry is the ability to safely handle reactions that are exothermic or involve unstable intermediates.[4][5] While the Suzuki-Miyaura coupling is generally a robust reaction, flow conditions can enhance its efficiency and reproducibility.

Experimental Workflow and Reactor Setup

A typical continuous flow setup for a Suzuki-Miyaura coupling reaction is composed of several key components: pumps for reagent delivery, a mixing point, a heated reactor coil, a back-pressure regulator, and a collection vessel.[6] The modular nature of these systems allows for flexibility in configuration to suit specific reaction needs.

Below is a generalized workflow for the continuous flow Suzuki-Miyaura coupling of this compound.

G cluster_0 Reagent Preparation cluster_1 Flow System cluster_2 Collection & Analysis A Solution A: This compound, Aryl Halide, Solvent PumpA Pump A A->PumpA B Solution B: Base (e.g., K2CO3), Solvent (e.g., H2O) PumpB Pump B B->PumpB C Solution C: Pd Catalyst, Solvent PumpC Pump C C->PumpC Mixer T-Mixer PumpA->Mixer PumpB->Mixer PumpC->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis Offline/Online Analysis (HPLC, GC-MS, NMR) Collection->Analysis

Figure 1: Generalized experimental workflow for a continuous flow Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-Amino-4'-(4-chloro-3-fluorophenyl)-1,1'-biphenyl

This protocol is adapted from a similar procedure for the synthesis of Boscalid and illustrates the use of this compound in a telescoped flow process.[7] The first step is a Suzuki coupling, followed by an in-line reduction of a nitro group.

Reagents:

  • Solution A:

    • 1-Bromo-2-nitrobenzene (1.0 eq)

    • This compound (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (0.02 eq)

    • Ethanol

  • Solution B:

    • Sodium carbonate (2.0 eq)

    • Deionized Water

Flow Reactor Setup:

  • Pumps: Two HPLC pumps

  • Mixer: T-mixer

  • Reactor: 10 mL PFA tubing coil reactor

  • Temperature: 80 °C

  • Back-Pressure Regulator: 10 bar

  • Flow Rate:

    • Pump A: 0.5 mL/min

    • Pump B: 0.5 mL/min

    • Total Flow Rate: 1.0 mL/min

  • Residence Time: 10 minutes

Procedure:

  • Prepare Solution A by dissolving 1-bromo-2-nitrobenzene, this compound, and the palladium catalyst in ethanol.

  • Prepare Solution B by dissolving sodium carbonate in deionized water.

  • Degas both solutions by sparging with nitrogen or argon for 15 minutes.

  • Set up the flow reactor system as depicted in the workflow diagram.

  • Set the reactor temperature to 80 °C and the back-pressure regulator to 10 bar.

  • Prime the pumps and lines with the respective solvents.

  • Begin pumping Solution A and Solution B at their respective flow rates into the T-mixer.

  • Allow the system to reach a steady state by running for at least three residence times (30 minutes), collecting the output as waste.

  • Once at a steady state, begin collecting the product stream.

  • The output stream contains the intermediate, 4'-chloro-3'-fluoro-2-nitro-1,1'-biphenyl. This can be collected for offline processing or directly telescoped into a subsequent reaction step, such as a nitro group reduction.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl bromides in a continuous flow system. These values are based on literature for similar boronic acids and serve as a starting point for optimization.[7][8]

Aryl Bromide PartnerCatalystBaseSolvent SystemTemperature (°C)Residence Time (min)Expected Yield (%)
1-Bromo-2-nitrobenzenePd(PPh₃)₄Na₂CO₃Ethanol/Water8010>90
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/Water1008>95
1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/Water1105>98[8]
3-BromopyridinePd(dppf)Cl₂Cs₂CO₃THF/Water9012>85

Logical Relationship of Flow Chemistry Advantages

The advantages of flow chemistry are interconnected, leading to more efficient and robust synthetic processes.

G cluster_advantages Core Advantages of Flow Chemistry cluster_outcomes Resulting Process Improvements A Enhanced Heat & Mass Transfer D Improved Safety (Handling of Exotherms & Hazardous Reagents) A->D E Higher Yields & Selectivity A->E B Precise Control of Parameters (Temp, Pressure, Time) B->E F Increased Reproducibility B->F H Telescoping of Reactions B->H C Small Reactor Volume C->D G Facilitated Scalability (Scaling-out) C->G Numbering-up

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 4-Chloro-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 4-chloro-3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is giving low to no yield. What are the most common causes?

A1: Low yields in Suzuki reactions with this compound can stem from several factors. Due to the electron-withdrawing nature of the fluorine and chlorine substituents, this boronic acid is particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. Other common issues include inefficient catalyst activity, suboptimal base or solvent selection, and the presence of oxygen or water in the reaction mixture.

Q2: What is protodeboronation and how can I minimize it with this specific boronic acid?

A2: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of 1-chloro-2-fluorobenzene (B165100) as a byproduct and reducing the yield of the desired coupled product. This is a significant issue for electron-deficient boronic acids like this compound. To minimize protodeboronation:

  • Use anhydrous solvents and reagents: Water can be a proton source for this side reaction.

  • Choose the right base: Weaker bases or fluoride-based bases like KF or CsF can be less aggressive and may reduce the rate of protodeboronation.

  • Optimize reaction time and temperature: Prolonged reaction times and high temperatures can promote the degradation of the boronic acid. Aim for the shortest reaction time and lowest temperature that allows for efficient coupling.

  • Consider using a boronic ester: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.

Q3: Which palladium catalyst and ligands are most effective for coupling this compound?

A3: The choice of catalyst and ligand is critical. For electron-deficient boronic acids, it is often beneficial to use electron-rich and bulky phosphine (B1218219) ligands. These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle. Catalyst systems that have shown success with similar electron-deficient substrates include:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source.

  • Bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃, PCy₃). These ligands can enhance catalyst stability and activity. For challenging couplings, pre-formed palladium precatalysts incorporating these ligands (e.g., XPhos Pd G2/G3) can be highly effective.

Q4: How does the choice of base and solvent impact the reaction?

A4: The base and solvent system plays a crucial role in the Suzuki reaction.

  • Base: The base activates the boronic acid for transmetalation. For sensitive substrates like this compound, inorganic bases such as potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used. The strength and solubility of the base can significantly affect the reaction outcome.

  • Solvent: The solvent must be able to dissolve the reactants and facilitate the interaction of the organic and inorganic components. Common solvents include ethereal solvents like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), aromatic hydrocarbons like toluene, or polar aprotic solvents such as dimethylformamide (DMF). Often, a mixture of an organic solvent with water is used to help dissolve the base. The choice of solvent can also influence the rate of protodeboronation.

Q5: My reaction appears to have stalled. What can I do?

A5: A stalled reaction can sometimes be rescued. Consider the following interventions:

  • Addition of more catalyst: The active catalyst may have decomposed over time. Adding a fresh portion of the palladium catalyst and ligand can sometimes restart the reaction.

  • Increase the temperature: If the reaction is being conducted at a moderate temperature, a modest increase may provide the necessary activation energy to push the reaction to completion. However, be cautious as higher temperatures can also accelerate catalyst decomposition and side reactions.

  • Check for reagent degradation: If possible, analyze a sample of the reaction mixture to confirm the presence of both starting materials. The boronic acid may have degraded.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during Suzuki reactions with this compound.

TroubleshootingWorkflow start Reaction Failure: Low or No Yield check_reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvent? - Active Catalyst? start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere? - Appropriate Temperature? - Sufficient Reaction Time? check_reagents->check_conditions Reagents OK success Successful Reaction check_reagents->success Problem Solved optimize_base 3. Optimize Base - Try K3PO4, Cs2CO3, or KF - Use finely ground base check_conditions->optimize_base Conditions OK check_conditions->success Problem Solved optimize_catalyst 4. Optimize Catalyst/Ligand - Use Buchwald Ligands (XPhos, SPhos) - Try a Pre-catalyst (e.g., G2/G3) optimize_base->optimize_catalyst No Improvement optimize_base->success Problem Solved optimize_solvent 5. Optimize Solvent - Dioxane, Toluene, or THF - Consider aqueous mixture optimize_catalyst->optimize_solvent No Improvement optimize_catalyst->success Problem Solved use_ester 6. Use Boronic Ester - Synthesize Pinacol or MIDA ester - More stable alternative optimize_solvent->use_ester No Improvement optimize_solvent->success Problem Solved use_ester->success Problem Solved

A step-by-step guide to troubleshooting Suzuki reactions.

Quantitative Data Summary

The following table summarizes reaction conditions and corresponding yields for Suzuki couplings involving this compound and related electron-deficient boronic acids, based on literature examples. This data can guide the selection of starting conditions for your experiment.

Aryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012~85-95General conditions for electron-deficient boronic acids
1-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane11016~90General conditions for electron-deficient boronic acids
4-ChlorotolueneXPhos Pd G3 (2)-K₃PO₄ (2)THF/H₂O8018~80-90*General conditions for challenging couplings
Aryl BromidePd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O802060-80[1]
Aryl ChlorideNiCl₂(PPh₃)₂ (10)-K₃PO₄ (3)n-Hexanol1000.5Varies[2]

*Note: Yields are approximate and based on reactions with structurally similar electron-deficient fluorinated phenylboronic acids. Actual yields with this compound may vary.

Experimental Protocol Example

This protocol is a general starting point for a Suzuki-Miyaura coupling reaction with this compound and an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Key Signaling Pathways and Experimental Workflows

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SuzukiCycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_biaryl Ar-Pd(II)-Ar' L2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)2 + Base boronic_acid->transmetalation

The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Suzuki Reactions of 4-Chloro-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Chloro-3-fluorophenylboronic Acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Common Byproducts

The primary undesired byproducts in the Suzuki-Miyaura coupling of this compound are the result of two main side reactions: protodeboronation and homocoupling . Understanding and mitigating these pathways is critical for achieving high yields of the desired cross-coupled product.

Issue 1: Formation of 1-chloro-2-fluorobenzene (B165100) (Protodeboronation Byproduct)

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, consuming the boronic acid and reducing the yield of the desired product.[1] This is a common side reaction for many boronic acids, and its rate is influenced by factors such as pH, temperature, and the presence of water.

Troubleshooting Steps:

Observation Potential Cause Recommended Action
Significant peak corresponding to 1-chloro-2-fluorobenzene in GC-MS or LC-MS.Excess water in the reaction.Use anhydrous solvents and ensure reagents are dry. While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation.
High reaction temperature.Lower the reaction temperature. Higher temperatures can accelerate the rate of protodeboronation.
Inappropriate base.Use a weaker base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) instead of strong bases like NaOH. The choice of cation can also be influential, with cesium bases sometimes offering advantages.
Slow transmetalation.Optimize the catalyst and ligand system to accelerate the desired cross-coupling, which will outcompete the slower protodeboronation.
Boronic acid instability.Use the boronic acid as soon as it is dissolved. Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol (B44631) or MIDA ester) which can slowly release the boronic acid under reaction conditions.
Issue 2: Formation of 4,4'-dichloro-3,3'-difluorobiphenyl (Homocoupling Byproduct)

Homocoupling of the boronic acid results in a symmetrical biaryl byproduct. This side reaction is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.

Troubleshooting Steps:

Observation Potential Cause Recommended Action
Significant peak corresponding to 4,4'-dichloro-3,3'-difluorobiphenyl in GC-MS or LC-MS.Presence of oxygen.Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.
Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂).Pd(II) sources can be reduced to the active Pd(0) in a process that consumes the boronic acid and leads to homocoupling.[2] Consider using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.
High concentration of boronic acid.If possible, add the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when using this compound in a Suzuki reaction?

A1: The two most prevalent byproducts are 1-chloro-2-fluorobenzene, resulting from protodeboronation, and 4,4'-dichloro-3,3'-difluorobiphenyl, which is the product of homocoupling of the starting boronic acid.

Q2: How does the electronic nature of this compound affect byproduct formation?

A2: The presence of electron-withdrawing fluorine and chlorine atoms makes the boronic acid relatively electron-deficient. This can increase its susceptibility to certain side reactions. For instance, some studies suggest that electron-deficient arylboronic acids may have a higher propensity for homocoupling.

Q3: Can the choice of palladium catalyst influence the formation of byproducts?

A3: Yes, the choice of the palladium source is critical. Using a Pd(II) precatalyst like palladium acetate (B1210297) (Pd(OAc)₂) can lead to an increase in homocoupling byproducts, as the precatalyst is reduced to the active Pd(0) species by consuming the boronic acid. Starting with a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can help minimize this issue.

Q4: What is the role of the base in byproduct formation, and which base is recommended?

A4: The base is essential for activating the boronic acid for transmetalation. However, strong bases can promote protodeboronation. Generally, milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are preferred over strong bases like sodium hydroxide (B78521) (NaOH). The optimal base should be determined empirically for your specific reaction.

Q5: How can I effectively remove oxygen from my reaction to prevent homocoupling?

A5: Rigorous degassing is crucial. You can achieve this by bubbling a stream of an inert gas (argon or nitrogen) through your solvent for at least 30 minutes before adding the reagents. Alternatively, for more sensitive reactions, performing three to four freeze-pump-thaw cycles on the sealed reaction vessel is a highly effective method for removing dissolved oxygen.

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura coupling reaction using this compound. This should be considered a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and the base.

  • Add the palladium catalyst.

  • Add the anhydrous solvent and degassed water (a common ratio is 4:1 to 10:1 solvent to water).

  • Ensure the mixture is thoroughly degassed by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the processes involved, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle, the competing byproduct formation pathways, and a logical troubleshooting workflow.

Suzuki_Byproducts cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_byproducts Common Byproduct Pathways pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)L_n-X oa->pd2 tm Transmetalation pd2->tm Ar'-B(OH)₂ (4-Chloro-3-fluoro -phenylboronic acid) pd2_ar Ar-Pd(II)L_n-Ar' tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) re->product boronic_acid Ar'-B(OH)₂ proto Protodeboronation boronic_acid->proto H⁺ source (e.g., H₂O) homo Homocoupling boronic_acid->homo O₂ / Pd(II) proto_prod Ar'-H (1-chloro-2-fluorobenzene) proto->proto_prod homo_prod Ar'-Ar' (4,4'-dichloro-3,3'- difluorobiphenyl) homo->homo_prod

Caption: Desired Suzuki cycle vs. byproduct pathways.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Identify Byproducts (GC-MS, LC-MS, NMR) start->check_byproducts protodeboronation Protodeboronation (Ar'-H) Detected check_byproducts->protodeboronation Yes homocoupling Homocoupling (Ar'-Ar') Detected check_byproducts->homocoupling Yes other_issues Other Issues (e.g., starting material remaining) check_byproducts->other_issues No major byproducts action_proto 1. Use anhydrous solvents 2. Lower reaction temperature 3. Use weaker base (K₂CO₃, Cs₂CO₃) 4. Use more stable boronic ester protodeboronation->action_proto action_homo 1. Rigorously degas solvents 2. Use Pd(0) catalyst source 3. Slow addition of boronic acid homocoupling->action_homo action_other 1. Check catalyst activity 2. Verify reagent purity 3. Optimize reaction time/ temperature other_issues->action_other

Caption: Troubleshooting workflow for Suzuki reactions.

References

Technical Support Center: Optimizing Catalyst Loading for 4-Chloro-3-fluorophenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 4-Chloro-3-fluorophenylboronic Acid. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting catalyst loading for the Suzuki-Miyaura coupling of this compound with an aryl halide?

A1: The optimal catalyst loading is substrate-dependent and should be determined empirically. A good starting point for optimization is typically between 1-5 mol% of a palladium catalyst. For highly active catalyst systems, loadings can be as low as 0.05 mol% or even in the parts-per-million (ppm) range. The primary goal is to utilize the minimum catalyst concentration that achieves a high yield within a reasonable timeframe, thereby minimizing costs and residual palladium in the final product.[1]

Q2: Which type of palladium catalyst and ligand system is most effective for coupling an aryl chloride with this compound?

A2: Aryl chlorides are generally less reactive than their bromide or iodide counterparts. Therefore, the choice of a suitable catalyst and ligand system is critical for a successful coupling. Catalyst systems based on electron-rich, bulky phosphine (B1218219) ligands are often effective for these challenging substrates as they facilitate the oxidative addition step. Commonly used and effective catalyst systems include those with Buchwald's SPhos or XPhos ligands. Palladium(II) precatalysts in combination with these ligands are a good starting point. For industrial applications, heterogeneous catalysts like palladium on carbon (Pd/C) are often preferred due to easier separation and recycling, though they may necessitate more forcing reaction conditions.[1][2]

Q3: What are the most common side reactions observed in the Suzuki-Miyaura coupling of this compound, and how can they be minimized?

A3: The most prevalent side reactions are the homocoupling of the boronic acid and protodeboronation.

  • Homocoupling: This side reaction leads to the formation of a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species. To mitigate homocoupling, it is crucial to perform the reaction under strictly anaerobic (oxygen-free) conditions.[1][2]

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom. This can be minimized by using the mildest possible base and the shortest reaction time required for the complete conversion of the starting materials.[1]

Q4: My reaction is sluggish or fails to go to completion. What troubleshooting steps should I take?

A4: If your reaction stalls, consider the following adjustments:

  • Increase the Reaction Temperature: If the reaction is slow, cautiously increasing the temperature can improve the reaction rate.

  • Change the Solvent System: A different solvent may enhance the solubility of your reactants and influence reactivity. Common solvents for Suzuki couplings include 1,4-dioxane, tetrahydrofuran (B95107) (THF), and toluene, often in a biphasic mixture with water.[2]

  • Screen Different Bases: The choice of base is critical. Consider screening various inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃).

  • Check Reagent Purity: Ensure that all reagents, especially the boronic acid and solvents, are pure and dry (if conducting an anhydrous reaction). Solvents should be thoroughly degassed to remove oxygen.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Catalyst deactivation. - Suboptimal reaction conditions.- Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). - Screen different palladium catalysts and phosphine ligands (e.g., XPhos, SPhos). - Increase reaction temperature. - Ensure all reagents and solvents are pure and degassed.
Significant Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture. - Incomplete reduction of Pd(II) precatalyst.- Rigorously degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen). - Use a Pd(0) catalyst source or ensure conditions for in-situ reduction of a Pd(II) precatalyst are optimal.
Protodeboronation of Boronic Acid - Harsh reaction conditions (strong base, high temperature). - Presence of excess water.- Use a milder base (e.g., K₂CO₃ instead of stronger bases). - Optimize the reaction time to avoid prolonged exposure of the boronic acid to the reaction conditions after the substrate has been consumed.[1] - If applicable, use anhydrous conditions.
Inconsistent Reaction Rates or Yields - Poor solubility of reagents, particularly the inorganic base. - Heterogeneous reaction mixture.- Grind solid bases to a fine powder to increase their surface area and improve reproducibility.[1] - Select a solvent system where all components are reasonably soluble at the reaction temperature. The use of a co-solvent like water can sometimes improve the solubility of the base.

Quantitative Data on Catalyst Loading

The following table provides representative data on the effect of catalyst loading on the yield of a Suzuki-Miyaura coupling reaction between an aryl chloride and an arylboronic acid. Note that this data is illustrative and optimal conditions for your specific reaction may vary.

Entry Catalyst Loading (mol%) Yield (%) Reaction Time (h) Conversion (%)
10.14524>98
20.58512>98
31.0928>98
42.0938>98
55.0937.5>97

Table adapted from representative data for Suzuki-Miyaura couplings of aryl chlorides.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound

This is a general procedure and should be optimized for your specific substrates and laboratory conditions.

Reagents:

  • Aryl Halide (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the degassed solvent under an inert atmosphere.

  • Add the degassed solvent to the reaction vessel, followed by the catalyst/ligand pre-mixture.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC/MS, or LC/MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) PdII_complex Ar-Pd(II)-X(L2) Pd0:e->PdII_complex:w Ar-X ArX Ar-X (Aryl Halide) OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar'(L2) PdII_complex:s->PdII_ArAr:n Ar'-B(OH)2, Base Base Base Transmetalation Transmetalation BoronicAcid Ar'-B(OH)2 (Boronic Acid) PdII_ArAr:n->Pd0:s Product Ar-Ar' (Coupled Product) PdII_ArAr:e->Product:w RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Combine Aryl Halide, Boronic Acid, and Base start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Catalyst/Ligand solvent->catalyst heat 5. Heat to Desired Temperature catalyst->heat monitor 6. Monitor Reaction Progress (TLC, GC/MS, LC/MS) heat->monitor workup 7. Aqueous Workup and Extraction monitor->workup purify 8. Purify Product (Column Chromatography/Recrystallization) workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Purification of Products from 4-Chloro-3-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 4-Chloro-3-fluorophenylboronic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The most common impurities include unreacted this compound, homocoupling byproducts of the boronic acid, residual palladium catalyst, and byproducts from phosphine (B1218219) ligands if used. The presence of these impurities can complicate the purification process.[1][2]

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Unreacted this compound is acidic and can be removed by washing the crude reaction mixture with a basic aqueous solution, such as 1-2 M sodium hydroxide (B78521).[3][4][5] This converts the boronic acid into its water-soluble boronate salt, which partitions into the aqueous layer during liquid-liquid extraction.[3][4] This method is suitable for products that are not sensitive to basic conditions.[4]

Q3: My desired product is an oil, making recrystallization impossible. What is the best purification strategy?

A3: For oily products, flash column chromatography is a highly effective purification method.[1] The choice of solvent system (e.g., hexane/ethyl acetate) will depend on the polarity of your product and the impurities.[1] Normal-phase chromatography on silica (B1680970) gel or alumina (B75360) is commonly used.[3]

Q4: When is recrystallization a suitable purification method?

A4: Recrystallization is a good option when your target compound is a solid and has significantly different solubility characteristics compared to the impurities in a specific solvent system.[1][3] This method can be very effective for achieving high purity, especially for crystalline solids.[6][7][8]

Q5: What are scavenger resins and how can they be used in purification?

A5: Scavenger resins are solid supports with functional groups that selectively bind to specific impurities. For removing boronic acid impurities, resins with diol or diethanolamine (B148213) functionalities are particularly effective.[3] The crude reaction mixture can be passed through a cartridge containing the resin, or the resin can be stirred with the mixture. The boronic acid is captured by the resin, and the purified product is recovered by filtration.[3]

Troubleshooting Guides

Issue 1: Persistent Boronic Acid Impurity After Aqueous Wash

Possible Cause:

  • Insufficient basic wash.

  • The product itself has acidic properties, leading to its partial extraction into the aqueous layer.

  • Emulsion formation during extraction, trapping the impurity.

Solutions:

  • Repeat Basic Wash: Perform 2-3 washes with a fresh 1-2 M NaOH solution to ensure complete removal of the boronic acid.[3][4]

  • Use a Scavenger Resin: If the product is base-sensitive or the issue persists, use a scavenger resin with diol or diethanolamine functionality to selectively bind the boronic acid.[3]

  • Break Emulsions: If an emulsion forms, adding brine (saturated NaCl solution) can help to break it and improve phase separation.[3][4]

Issue 2: Difficulty in Separating Product from Homocoupling Byproduct by Chromatography

Possible Cause:

  • The polarity of the desired product and the homocoupling byproduct, 4,4'-dichloro-3,3'-difluorobiphenyl, are very similar.

Solutions:

  • Optimize Chromatography Conditions:

    • Solvent System: Use a shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate (B1210297) or hexane/dichloromethane) to improve separation.[1]

    • Stationary Phase: Consider using a different stationary phase, such as alumina, which may offer different selectivity compared to silica gel.[3]

  • Recrystallization: If the product is a solid, recrystallization may be effective as the two compounds might have different solubilities in a particular solvent.[1][6]

  • Preparative HPLC: For difficult separations and to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although it is less scalable.[1]

Issue 3: Low Recovery of Product After Purification

Possible Cause:

  • Product loss during aqueous extractions, especially if the product has some water solubility.

  • Irreversible adsorption of the product onto the silica gel during column chromatography.

  • Product co-precipitating with impurities during recrystallization.

Solutions:

  • Back-Extraction: If product loss is suspected during aqueous washes, back-extract the combined aqueous layers with a fresh portion of the organic solvent.

  • Chromatography Optimization:

    • Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (B128534) or methanol (B129727) to the eluent to minimize strong adsorption of polar products.

    • Consider using neutral alumina instead of acidic silica gel.[9]

  • Recrystallization Optimization:

    • Carefully select the recrystallization solvent to maximize the solubility of the product at high temperatures and minimize it at low temperatures, while keeping impurities soluble at all temperatures.

    • Cool the solution slowly to allow for the formation of pure crystals.[1]

Data Presentation

The choice of purification method significantly impacts the purity and yield of the final product. Below is a summary of typical outcomes for different purification techniques based on a model Suzuki coupling reaction.

Purification MethodTypical Crude Purity (%)Typical Purified Purity (%)Typical Yield (%)Notes
Flash Column Chromatography 80 - 90>9880 - 90Effective for a wide range of products, including oils.[1]
Recrystallization 80 - 90>9970 - 85Best for solid, crystalline products.[1]
Aqueous Basic Wash 80 - 9090 - 95>90Primarily removes acidic impurities like boronic acids.[3][4]
Scavenger Resin 80 - 90>9885 - 95Highly selective for boronic acid removal.[3]
Preparative HPLC 80 - 90>99.560 - 75Achieves very high purity but is less scalable.[1]

Note: The data presented in this table are representative examples, and actual results may vary depending on the specific reaction conditions and the nature of the product.

Experimental Protocols

Protocol 1: Purification by Aqueous Basic Wash
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (B109758) in a separatory funnel.

  • Extraction: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium boronate salt.

  • Repeat: Repeat the extraction with the basic solution one or two more times to ensure complete removal of the boronic acid.[3][4]

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.[3][4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[4]

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate) to elute the compounds from the column.[1]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[10]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude solid product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1][6]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[1]

Visualizations

Purification_Workflow cluster_start Crude Reaction Mixture cluster_methods Purification Methods cluster_products Purified Product Crude Crude Product + Impurity Mixture Aqueous_Wash Aqueous Basic Wash Crude->Aqueous_Wash Chromatography Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Scavenger_Resin Scavenger Resin Crude->Scavenger_Resin Pure_Product Purified Product Aqueous_Wash->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product Scavenger_Resin->Pure_Product

Caption: General workflow for product purification.

Troubleshooting_Logic cluster_issue Identified Issue cluster_analysis Analysis cluster_solutions Potential Solutions cluster_outcome Desired Outcome Impurity_Present Impurity Still Present? Identify_Impurity Identify Impurity (e.g., Boronic Acid, Homocoupling Product) Impurity_Present->Identify_Impurity Assess_Product_State Assess Product (Solid or Oil) Impurity_Present->Assess_Product_State Aqueous_Wash Repeat/Optimize Aqueous Wash Identify_Impurity->Aqueous_Wash Boronic Acid Chromatography Optimize Chromatography Identify_Impurity->Chromatography Homocoupling Scavenger_Resin Use Scavenger Resin Identify_Impurity->Scavenger_Resin Boronic Acid Assess_Product_State->Chromatography Oil Recrystallization Attempt Recrystallization Assess_Product_State->Recrystallization Solid Pure_Product Pure Product Aqueous_Wash->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product Scavenger_Resin->Pure_Product

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: Suzuki Coupling of 4-Chloro-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura coupling reactions involving 4-Chloro-3-fluorophenylboronic Acid. The following information is designed to help overcome common experimental challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki coupling of this compound?

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid for the transmetalation step.[1] The base reacts with the this compound to form a more nucleophilic boronate species. This boronate then transfers its organic group (the 4-chloro-3-fluorophenyl moiety) to the palladium catalyst, which is a key step in the formation of the new carbon-carbon bond. Additionally, the base can influence the rate of reductive elimination, the final step that releases the desired biaryl product and regenerates the active palladium(0) catalyst.

Q2: Which base should I choose for the Suzuki coupling of this compound?

The optimal base for a Suzuki coupling reaction can depend on several factors, including the specific coupling partners, solvent, and catalyst system used. For electron-deficient boronic acids like this compound, the choice of base is critical to achieving high yields and minimizing side reactions.

Generally, a screening of bases is recommended. Stronger, non-nucleophilic bases are often required for less reactive aryl chlorides.[2] Common choices include:

  • Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used. Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility in organic solvents.

  • Phosphates: Anhydrous potassium phosphate (B84403) (K₃PO₄) is another excellent choice, particularly when dealing with base-sensitive functional groups or when trying to minimize protodeboronation.

  • Fluorides: Potassium fluoride (B91410) (KF) can be a mild and effective base, especially when base-labile groups are present in the substrates.[1]

Q3: My reaction is giving a low yield. What are the common causes and how can I troubleshoot this?

Low yields in the Suzuki coupling of this compound can stem from several issues. Here are some common causes and troubleshooting strategies:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently. Ensure proper degassing of solvents to prevent catalyst oxidation. The appearance of palladium black is a sign of catalyst decomposition.[3]

  • Poor Base Performance: The chosen base may not be strong enough or sufficiently soluble in the reaction medium. Consider screening alternative bases such as K₃PO₄ or Cs₂CO₃.[2] Ensure the base is finely powdered and dry to improve reproducibility.

  • Boronic Acid Instability: this compound, being electron-deficient, can be susceptible to protodeboronation (cleavage of the C-B bond). Using fresh, high-purity boronic acid is crucial.[4] Running the reaction under anhydrous conditions can sometimes mitigate this issue.

  • Suboptimal Ligand: The ligand choice is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient substrates, consider using electron-rich and bulky phosphine (B1218219) ligands.

Q4: I am observing significant side products. What are they and how can I minimize them?

Common side reactions in the Suzuki coupling of this compound include:

  • Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen.

    • Mitigation: Thoroughly degas all solvents and the reaction mixture. Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can favor homocoupling.[2]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.

    • Mitigation: Use fresh boronic acid and consider anhydrous reaction conditions with a base like K₃PO₄.[3]

  • Dehalogenation: The aryl halide coupling partner can be reduced, replacing the halogen with a hydrogen atom.

    • Mitigation: Avoid bases or solvents that can act as hydride donors. Switching to a carbonate or phosphate base and using an aprotic solvent can be beneficial.[4]

Troubleshooting Guide: Base Selection

The selection of an appropriate base is critical for a successful Suzuki coupling with the electron-deficient this compound. The following table provides a general guide to the performance of common bases and starting points for optimization.

BaseStrengthCommon SolventsKey Considerations & Recommendations
K₂CO₃ ModerateToluene/Water, Dioxane/Water, DMFA good starting point for optimization. Often used in aqueous mixtures to aid solubility. May be less effective for challenging couplings.
Cs₂CO₃ StrongDioxane, Toluene, THFOften provides higher yields than K₂CO₃, especially for less reactive aryl chlorides, due to its better solubility in organic solvents.
K₃PO₄ StrongDioxane, Toluene, THFAn excellent choice for anhydrous conditions and can minimize protodeboronation of the electron-deficient boronic acid. Should be finely ground before use.
KF MildDioxane, TolueneA milder option that can be effective and is a good choice when base-sensitive functional groups are present on either coupling partner.
Organic Bases (e.g., Et₃N, DIPEA) ModerateToluene, THFGenerally less common for this type of coupling and can sometimes act as hydride sources, leading to dehalogenation.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide, this compound, and the finely ground base.

  • In a separate vial, pre-mix the palladium catalyst and the ligand in a small amount of the reaction solvent.

  • Add the anhydrous, degassed solvent to the Schlenk flask containing the solids.

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Process

To aid in understanding the experimental workflow and the central role of the base in the catalytic cycle, the following diagrams are provided.

experimental_workflow reagents 1. Add Aryl Halide, Boronic Acid, and Base to Flask solvent 2. Add Anhydrous, Degassed Solvent reagents->solvent catalyst 3. Add Pd Catalyst and Ligand solvent->catalyst reaction 4. Heat and Stir under Inert Atmosphere catalyst->reaction monitoring 5. Monitor Reaction Progress (TLC, GC/MS, LC/MS) reaction->monitoring workup 6. Aqueous Workup and Extraction monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product 8. Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X L_n oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar_prime Ar-Pd(II)-Ar' L_n transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling highlighting the role of the base.

References

Technical Support Center: Suzuki Reactions with 4-Chloro-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-chloro-3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Low yields or incomplete reactions are common hurdles in Suzuki couplings, particularly when using electron-deficient aryl chlorides. This guide outlines potential issues, their causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently from the Pd(II) precatalyst, or the catalyst has decomposed.[1]- Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that activates more reliably. - Ensure the catalyst has been stored properly under an inert atmosphere.
2. Poor Oxidative Addition: The C-Cl bond of the boronic acid is difficult to activate due to its electron-deficient nature.[2][3]- Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) to promote oxidative addition.[2][4] - Increase the reaction temperature cautiously, but be aware of potential catalyst decomposition at excessive heat.[1]
3. Boronic Acid Instability: Protodeboronation (cleavage of the C-B bond) can occur, especially in the presence of water and at elevated temperatures.[1]- Use the boronic acid as soon as it is dissolved. - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) before the reaction.[5]
4. Ineffective Base: The chosen base may not be strong enough or soluble enough in the reaction medium to facilitate transmetalation.- Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. - The presence of some water is often necessary to dissolve inorganic bases and facilitate the catalytic cycle.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[1][5]- Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1]
2. In-situ Reduction of Pd(II): The reduction of a Pd(II) precatalyst to Pd(0) can sometimes lead to homocoupling as a side reaction.[5]- Start with a Pd(0) catalyst source to bypass this in-situ reduction step.[1]
Formation of Dehalogenated Byproduct 1. Presence of Hydride Sources: The palladium complex may react with hydride sources in the reaction mixture (e.g., from an amine base or alcoholic solvent), leading to reductive dehalogenation.- Avoid amine bases if dehalogenation is a significant issue. - Ensure solvents are pure and free from contaminants that could act as hydride donors.
Inconsistent Results 1. Reagent Purity and Quality: Impurities in solvents, degradation of the boronic acid, or oxidized phosphine ligands can lead to inconsistent outcomes.[1]- Use fresh, high-purity solvents and reagents. - Store phosphine ligands and boronic acids under an inert atmosphere. - Consider that boronic acids can exist as a mixture of the acid and its trimeric anhydride (B1165640) (a boroxine), which can affect stoichiometry.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound so sluggish?

A1: The starting material, this compound, contains an electron-deficient aromatic ring due to the presence of the chloro and fluoro substituents. This electronic property makes the oxidative addition of the palladium catalyst to the carbon-chlorine bond, a critical step in the catalytic cycle, significantly slower compared to electron-rich or even simple aryl halides.[2][3] To overcome this, the use of highly active catalyst systems, often employing bulky and electron-donating phosphine ligands, is typically required to facilitate this challenging oxidative addition step.[2][4]

Q2: What is the best solvent for a Suzuki reaction with this specific boronic acid?

A2: The optimal solvent can be substrate-dependent and often requires screening. A mixture of an organic solvent with water is very common. The water helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) which is necessary for the transmetalation step.[5] Common organic solvents include:

  • Ethers: Dioxane, Tetrahydrofuran (THF)

  • Aromatics: Toluene

  • Amides: N,N-Dimethylformamide (DMF)

For challenging couplings, a polar aprotic solvent like DMF or dioxane, often in a mixture with water, can be effective. However, the ideal solvent system should be determined empirically for your specific reaction partners.

Q3: How can I minimize the formation of the homocoupled biphenyl (B1667301) byproduct?

A3: Homocoupling is often promoted by the presence of oxygen.[5] Therefore, the most critical step to minimize this side reaction is to ensure that the reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing your solvents and the reaction vessel with an inert gas like argon or nitrogen before adding the catalyst.[1] Using a direct Pd(0) catalyst source instead of a Pd(II) precatalyst can also sometimes reduce the extent of homocoupling that occurs during the initial in-situ reduction step.[1]

Q4: My boronic acid has been on the shelf for a while. Can I still use it?

A4: Boronic acids are susceptible to degradation over time, particularly through protodeboronation, which can lead to lower yields.[1] It is always best to use freshly purchased or recrystallized boronic acids. If you suspect your boronic acid has degraded, you can consider converting it to a more stable derivative, such as a pinacol ester, which can be purified and is often more robust during the coupling reaction.[5]

Q5: Is it necessary to heat the reaction?

A5: Yes, for a challenging substrate like an aryl chloride, heating is almost always necessary to provide enough energy to overcome the activation barrier for the slow oxidative addition step.[1] Typical reaction temperatures range from 80-110 °C. The optimal temperature will depend on the specific catalyst system and solvent being used. It's advisable to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is not proceeding.[1]

Data Presentation

The following table presents data on the Suzuki-Miyaura coupling of various fluorinated aryl bromides with 4-fluorophenylboronic acid, a close structural analog to this compound. This data illustrates the impact of temperature and reaction time on the conversion of the aryl bromide. The reactions were conducted in a DMF/H₂O (95:5) solvent mixture with K₂CO₃ as the base.

Table 1: Halide Conversion in Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides with 4-Fluorophenylboronic Acid

Aryl BromideTemperature (°C)Time (h)Conversion (%)
1-Bromo-4-fluorobenzene703~95
1103~98
1-Bromo-2-fluorobenzene7024~85
1108~95
1-Bromo-3-fluorobenzene7024~90
1108~98
2-Bromo-5-fluorotoluene7024~75
11024~90
2-Bromo-4-fluorotoluene7024~65
11024~85

Data adapted from a study on Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles.[6][7][8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a combination of a Pd source like Pd₂(dba)₃ and a phosphine ligand)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)

  • Degassed solvent (e.g., 4:1 mixture of 1,4-Dioxane/Water)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2-3 eq).

  • Seal the vessel with a septum or attach it to a Schlenk line.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst and ligand (if separate) to the vessel under a positive flow of inert gas.

  • Via syringe, add the degassed solvent system to the reaction vessel.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and water.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography on silica (B1680970) gel.

Visualizations

The following diagrams illustrate key aspects of the Suzuki-Miyaura reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Start: Low/No Conversion CheckReagents 1. Check Reagent Quality - Fresh Boronic Acid? - Ligand Oxidized? - Anhydrous/Degassed Solvent? Start->CheckReagents Initial Check CheckCatalyst 2. Evaluate Catalyst System - Active Pd(0) source? - Appropriate Ligand? (Bulky, e⁻-rich) CheckReagents->CheckCatalyst If Reagents OK OptimizeConditions 3. Optimize Conditions - Increase Temperature? - Screen Bases? - Adjust Solvent System? CheckCatalyst->OptimizeConditions If Catalyst OK Success Successful Reaction OptimizeConditions->Success After Optimization

Caption: A logical workflow for troubleshooting a sluggish Suzuki reaction.

References

Technical Support Center: Managing Low Yields with 4-Chloro-3-fluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 4-Chloro-3-fluorophenylboronic Acid in Suzuki-Miyaura cross-coupling reactions. Low yields and reaction failures can often be attributed to a handful of key factors, and this guide is designed to help you navigate and overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or has failed completely. What are the most common causes?

Low yields with this substrate are often due to one or more of the following:

  • Protodeboronation: The C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This is a common issue with electron-deficient boronic acids like this compound.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions.

  • Suboptimal Reaction Conditions: The choice of base, solvent, ligand, and temperature is critical and may not be optimized for this specific substrate.

Q2: How can I minimize protodeboronation?

Protodeboronation is often exacerbated by the presence of water and certain bases. To mitigate this:

  • Use anhydrous solvents and reagents.

  • Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF).

  • Employ a two-phase solvent system (e.g., toluene/water) to control the concentration of water.

  • Keep the reaction time to a minimum; monitor the reaction closely and work it up as soon as the starting material is consumed.

Q3: What is the best way to prevent homocoupling of the boronic acid?

Homocoupling is often promoted by the presence of oxygen.

  • Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.

  • Ensure a strictly inert atmosphere is maintained throughout the reaction.

  • Using a pre-catalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that can occur during the in-situ reduction of Pd(II) catalysts.

Q4: My starting materials are not fully consumed. What should I do?

Incomplete conversion can be due to several factors:

  • Insufficient Catalyst Activity: Your palladium source or ligand may not be active enough. Consider using a more electron-rich and bulky phosphine (B1218219) ligand, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos, RuPhos).

  • Poor Solubility: The reagents may not be fully dissolved in the chosen solvent. Try a different solvent system or increase the temperature.

  • Inappropriate Base: The base may not be strong enough or may be sterically hindered. Potassium phosphate (B84403) (K₃PO₄) is often a good choice for challenging couplings.

Troubleshooting Guide

This section provides a more in-depth look at troubleshooting specific issues.

Problem: Low to No Product Formation
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand. - Ensure the catalyst and ligand are stored under an inert atmosphere. - Consider using a more robust pre-catalyst.
Protodeboronation - Use anhydrous solvents and reagents. - Switch to a milder base (e.g., K₂CO₃, CsF). - Minimize reaction time.
Poor Reagent Quality - Check the purity of your this compound and aryl halide via NMR or LC-MS. - Boronic acids can degrade over time; use a fresh bottle or recrystallize if necessary.
Suboptimal Reaction Conditions - Systematically screen different catalysts, ligands, bases, and solvents (see Optimization Tables below). - Gradually increase the reaction temperature, but be aware that higher temperatures can also lead to catalyst decomposition.
Problem: Significant Byproduct Formation (e.g., Homocoupling)
Possible Cause Troubleshooting Steps
Presence of Oxygen - Improve your degassing procedure (e.g., longer sparging time, more freeze-pump-thaw cycles). - Maintain a positive pressure of inert gas throughout the reaction.
Pd(II) Pre-catalyst Issues - If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source like Pd(PPh₃)₄.
Side Reactions of the Boronic Acid - Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

Data Presentation: Optimizing Reaction Conditions

The following tables provide starting points for optimizing your Suzuki-Miyaura coupling reaction with this compound. The optimal conditions will depend on the specific aryl halide being used.

Table 1: Catalyst and Ligand Screening

Palladium Source (mol%) Ligand (mol%) Typical Starting Ratio (Pd:Ligand) Notes
Pd(OAc)₂ (2-5%)PPh₃ (4-10%)1:2A standard, often less effective choice for this substrate.
Pd(PPh₃)₄ (3-5%)--A good starting point, as it is a Pd(0) source.
Pd₂(dba)₃ (1-3%)SPhos (2-6%)1:2Buchwald ligands are often effective for challenging couplings.
PdCl₂(dppf) (2-5%)--A common and often effective catalyst.

Table 2: Base and Solvent System Optimization

Base (Equivalents) Solvent System (v/v) Typical Temperature (°C) Notes
K₂CO₃ (2-3 eq)1,4-Dioxane / H₂O (4:1)80-100A common starting point.
K₃PO₄ (2-3 eq)Toluene / H₂O (4:1)90-110Often effective for difficult couplings.
Cs₂CO₃ (2-3 eq)THF / H₂O (10:1)65-80A strong base that can be very effective.
CsF (2-3 eq)1,4-Dioxane100A milder base that can reduce protodeboronation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, combine the this compound, aryl halide, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

General Experimental Workflow

Troubleshooting_Tree start Low Yield? check_conversion Starting Material Consumed? start->check_conversion incomplete_conversion No check_conversion->incomplete_conversion complete_conversion Yes check_conversion->complete_conversion inactive_catalyst Check Catalyst/Ligand Activity incomplete_conversion->inactive_catalyst wrong_conditions Optimize Base/Solvent/Temp incomplete_conversion->wrong_conditions check_byproducts Significant Byproducts? complete_conversion->check_byproducts workup_issue Review Workup/Purification complete_conversion->workup_issue homocoupling Improve Degassing (Remove O2) check_byproducts->homocoupling protodeboronation Use Anhydrous Conditions /Milder Base check_byproducts->protodeboronation

Troubleshooting Decision Tree

Technical Support Center: Catalyst Deactivation in 4-Chloro-3-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-fluorophenylboronic Acid in cross-coupling reactions. The focus is on identifying and mitigating catalyst deactivation to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled completely. What are the likely causes related to the catalyst?

A1: A sluggish or stalled reaction is often a primary indicator of catalyst deactivation. The most common causes include:

  • Formation of Palladium Black: The precipitation of black, insoluble palladium metal indicates that the active Pd(0) catalyst has aggregated and fallen out of the catalytic cycle. This can be caused by an insufficient ligand-to-palladium ratio, excessively high temperatures, or poor mixing.

  • Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to oxidation of the catalyst, rendering it inactive. This can also promote the undesirable homocoupling of the boronic acid.

  • Ligand Oxidation: Phosphine (B1218219) ligands are susceptible to oxidation by trace amounts of air, which prevents them from effectively coordinating to the palladium center and stabilizing the active catalyst.

  • Impure Reagents: Impurities in the solvents, base, or starting materials can poison the catalyst.

Q2: I am observing a significant amount of homocoupling byproduct from my this compound. How is this related to the catalyst and how can I minimize it?

A2: Homocoupling of boronic acids to form a symmetrical biaryl is a common side reaction that competes with the desired cross-coupling. This is often linked to the catalyst's state and the reaction environment:

  • Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules. Rigorous degassing is the most critical step to prevent this.

  • Use of Pd(II) Precatalysts: When using a Pd(II) source like Palladium(II) acetate (B1210297) (Pd(OAc)₂), it must be reduced in situ to the active Pd(0) form. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling. Starting with a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can mitigate this initial homocoupling.

Q3: What is protodeboronation and why is it a concern with this compound?

A3: Protodeboronation is a side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. This is a decomposition pathway for the boronic acid, reducing the amount available for the desired cross-coupling reaction and thus lowering the yield. Electron-deficient boronic acids, like this compound, can be more susceptible to this side reaction. The stability of the boronic acid is a key factor, and using it as a more stable boronic ester derivative, such as a pinacol (B44631) ester, can sometimes reduce the rate of protodeboronation.

Q4: My reaction mixture turns black and a precipitate forms. Is the reaction salvageable?

A4: The formation of a black precipitate, known as "palladium black," signifies the decomposition of the soluble palladium catalyst into inactive, insoluble palladium metal aggregates. Once significant precipitation has occurred, the concentration of the active catalyst in the solution drops, leading to a stalled reaction. At this point, the reaction is generally not salvageable by simply continuing to heat. The best course of action is to troubleshoot the reaction conditions for future attempts.

Q5: How does the choice of base and solvent impact catalyst stability and activity?

A5: The base and solvent system are critical for a successful Suzuki-Miyaura coupling and have a direct impact on the catalyst.

  • Base: The base is required to activate the boronic acid for transmetalation. However, the choice and quality of the base are important. It should be finely powdered and dry to ensure reproducibility. The basicity can also influence the rate of protodeboronation.

  • Solvent: Solvents not only dissolve the reactants but can also stabilize the catalytic species. It is crucial that solvents are anhydrous (if the protocol requires it) and thoroughly degassed to prevent catalyst deactivation. Some solvent impurities are known to poison palladium catalysts.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials

Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider a pre-formed catalyst (e.g., a Buchwald precatalyst).Ensures the catalyst is not degraded from improper storage or age. Pre-catalysts can provide more reliable generation of the active Pd(0) species.
Inadequate Degassing Improve the degassing procedure for all solvents and the reaction mixture (e.g., three cycles of vacuum/backfill with an inert gas).The active Pd(0) catalyst is oxygen-sensitive and will be deactivated in the presence of air.
Poor Reagent Quality Ensure the boronic acid is pure and dry. Use a high-purity, finely powdered base.Boronic acids can degrade over time. Impurities in the base can inhibit the catalyst.
Suboptimal Temperature Cautiously increase the reaction temperature in increments of 10-20°C.Many Suzuki-Miyaura couplings require heat to proceed at a reasonable rate.

Issue 2: Formation of Palladium Black (Catalyst Precipitation)

Potential Cause Troubleshooting Step Rationale
Insufficient Ligand Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher).An adequate amount of ligand is necessary to stabilize the palladium center and prevent aggregation.
High Reaction Temperature Lower the reaction temperature, even if it requires a longer reaction time.High temperatures can accelerate the decomposition of the palladium-ligand complex.
Unstable Ligand Switch to a more robust ligand, such as a bulky, electron-rich biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.These ligands form more stable complexes with palladium, preventing decomposition.
Poor Mixing Ensure vigorous stirring throughout the reaction.Inadequate mixing can lead to localized high concentrations of reagents, which can promote catalyst decomposition.

Data Presentation

The following table summarizes representative conditions and outcomes for Suzuki-Miyaura coupling reactions of fluorinated phenylboronic acids with aryl bromides, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids

Aryl BromideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Conversion (%)
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (1 mol% Pd)K₂CO₃ (2.0)DMF/H₂O703~95
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (1 mol% Pd)K₂CO₃ (2.0)DMF/H₂O1103~98
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (1 mol% Pd)K₂CO₃ (2.0)DMF/H₂O11024~90
1-Bromo-3-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10 (1 mol% Pd)K₂CO₃ (2.0)DMF/H₂O11024~92
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012>95
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1) / XPhos (2.5)K₃PO₄ (2.0)Dioxane/H₂O10012>90

Data extrapolated from studies on similar substrates as a guide for optimization.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Schlenk flask or pressure tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • In a separate vial, weigh the palladium catalyst and the phosphine ligand.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent to the Schlenk flask via syringe.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L_n) (Transmetalation Complex) OxAdd->Transmetalation Transmetalation BaseX B(OH)₂X⁻ OxAdd->BaseX X⁻ Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetalation->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'B(OH)₂ + Base (Activated Boronic Acid) ArBOH->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Catalyst Deactivation Start Low Yield or Stalled Reaction Check1 Observe Palladium Black? Start->Check1 Yes1 YES Check1->Yes1 No1 NO Check1->No1 Action1 Increase Ligand/Pd Ratio Lower Temperature Use More Robust Ligand Yes1->Action1 Check2 Observe Homocoupling? No1->Check2 End Re-run Optimized Reaction Action1->End Yes2 YES Check2->Yes2 No2 NO Check2->No2 Action2 Improve Degassing Use Pd(0) Precatalyst Yes2->Action2 Check3 Check Reagent Quality and Reaction Setup No2->Check3 Action2->End Action3 Use Fresh Reagents Ensure Anhydrous Conditions Verify Inert Atmosphere Check3->Action3 Action3->End

Caption: A logical workflow for troubleshooting catalyst deactivation issues.

Validation & Comparative

A Comparative Guide to 4-Chloro-3-fluorophenylboronic Acid and 4-bromo-3-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Chloro-3-fluorophenylboronic Acid and 4-bromo-3-fluorophenylboronic acid, two key building blocks in modern organic synthesis. The focus is on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone in the synthesis of complex organic molecules for pharmaceuticals and advanced materials. This comparison is supported by established chemical principles and representative experimental data to aid in reagent selection and reaction optimization.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective use in synthesis. The following table summarizes their key characteristics.

PropertyThis compound4-bromo-3-fluorophenylboronic acid
CAS Number 137504-86-0374790-97-3
Molecular Formula C₆H₅BClFO₂C₆H₅BBrFO₂
Molecular Weight 174.37 g/mol 218.82 g/mol
Appearance White to off-white crystalline powderWhite to almost white powder
Melting Point 198-204 °C>300 °C

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The reactivity of the organohalide is a critical factor influencing reaction efficiency, with the general trend being I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, where the C-Br bond is weaker than the C-Cl bond, facilitating the rate-determining oxidative addition step to the palladium catalyst.

While direct comparative studies for these two specific boronic acids are not extensively available in the literature, the established reactivity trend of aryl halides allows for a reliable prediction of their relative performance. 4-bromo-3-fluorophenylboronic acid is expected to exhibit higher reactivity and potentially lead to higher yields or require milder reaction conditions compared to this compound.

The following table presents illustrative comparative data for a model Suzuki-Miyaura reaction, coupling each boronic acid with a common aryl halide partner. This data is representative of the expected outcomes based on fundamental principles of organic chemistry.

Coupling Partner (Aryl Bromide)Boronic AcidTypical Reaction ConditionsIllustrative Yield (%)
4-BromoanisoleThis compoundPd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 M aq.), Toluene/H₂O, 80 °C, 12 h75-85
4-Bromoanisole4-bromo-3-fluorophenylboronic acidPd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 M aq.), Toluene/H₂O, 80 °C, 8 h85-95

Note: The yields presented are illustrative and can vary based on the specific substrates, catalyst, ligand, base, solvent, and temperature used.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful and comparable synthetic outcomes. Below is a representative procedure for a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-Bromoanisole, 1.0 mmol)

  • Boronic acid (this compound or 4-bromo-3-fluorophenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)

  • Base (e.g., 2 M aqueous Sodium Carbonate solution, 2.0 mL)

  • Solvent (e.g., Toluene, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the selected boronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

  • Add the solvent (Toluene, 5 mL) via syringe.

  • Add the aqueous base (2 M Na₂CO₃, 2.0 mL) via syringe.

  • The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 80-100 °C) using an oil bath.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The aqueous layer is separated, and the organic layer is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography on silica (B1680970) gel, to afford the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L)₂ Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L)₂ Transmetalation->Ar-Pd(II)-Ar'(L2) X-B(OH)2 X-B(OH)2 Transmetalation->X-B(OH)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following flowchart outlines the key steps in a typical laboratory workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst) Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert_Atmosphere Solvent_Base Add Solvent and Base Inert_Atmosphere->Solvent_Base Heating_Stirring Heat and Stir (Monitor Temperature) Solvent_Base->Heating_Stirring Monitoring Monitor Progress (TLC, GC-MS) Heating_Stirring->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Remove Solvent Drying->Concentration Purification Purify Crude Product (Column Chromatography) Concentration->Purification Analysis Characterize Pure Product (NMR, MS) Purification->Analysis

A Comparative Guide to the Reactivity of 4-Chloro-3-fluorophenylboronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-Chloro-3-fluorophenylboronic Acid and its constitutional isomers in the context of Suzuki-Miyaura cross-coupling reactions. Due to a lack of directly comparable experimental data in the current literature, this guide focuses on a theoretical comparison based on established electronic and steric parameters. A standardized experimental protocol is also provided to enable researchers to generate their own comparative data.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The reactivity of the boronic acid component is a critical factor in the success of this reaction, and is heavily influenced by the electronic and steric nature of its substituents. In the case of chlorofluorophenylboronic acids, the interplay between the electron-withdrawing properties of both chlorine and fluorine, as well as their positions on the phenyl ring, dictates the reactivity of the molecule.

Theoretical Comparison of Reactivity

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by two factors:

  • Electronic Effects : Electron-withdrawing groups on the phenyl ring generally increase the Lewis acidity of the boronic acid, which can facilitate the transmetalation step of the catalytic cycle. The Hammett constants (σ) quantify the electronic influence of a substituent. A more positive σ value indicates a stronger electron-withdrawing effect.

  • Steric Effects : Bulky substituents, particularly in the ortho position to the boronic acid group, can hinder the approach of the palladium catalyst, thereby slowing down the reaction. The Taft steric parameter (Es) is a measure of this steric hindrance, with more negative values indicating greater steric bulk.

The following tables summarize the relevant Hammett and Taft constants for chloro and fluoro substituents.

Table 1: Hammett Substituent Constants (σ)

Substituentσ_meta_σ_para_
-Cl0.370.23
-F0.340.06

Data sourced from available chemical literature.[1][2][3][4]

Table 2: Taft Steric Parameters (Es)

SubstituentEs
-Cl-0.97
-F-0.46

Data sourced from available chemical literature.[5]

Based on these parameters, a qualitative prediction of the relative reactivity of the isomers can be made. Isomers with substituents that result in a more electron-deficient phenyl ring (higher cumulative σ values) are expected to be more reactive, provided that steric hindrance is not a limiting factor. Ortho-substituents, due to their proximity to the boronic acid group, will have the most significant steric impact.

Acidity of Chlorofluorophenylboronic Acid Isomers

Table 3: Predicted pKa Values of Selected Chlorofluorophenylboronic Acid Isomers

IsomerPredicted pKa
2-Chloro-4-fluorophenylboronic acid8.37 ± 0.58
This compoundNot available
3-Chloro-4-fluorophenylboronic acidNot available
2-Chloro-3-fluorophenylboronic acidNot available
Other isomersNot available

Data for 2-Chloro-4-fluorophenylboronic acid sourced from chemical supplier data.[6]

The lack of comprehensive pKa data highlights the need for further experimental investigation.

Proposed Experimental Protocol for Comparative Reactivity Study

To obtain quantitative data on the relative reactivity of this compound and its isomers, a standardized Suzuki-Miyaura cross-coupling reaction is proposed. This protocol is designed to be a starting point for optimization and can be adapted based on available laboratory resources.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction between a chlorofluorophenylboronic acid isomer and a common coupling partner, 4-bromoanisole (B123540), is outlined below.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product BoronicAcid Chlorofluorophenylboronic Acid Isomer Product Substituted Biaryl BoronicAcid->Product Bromoanisole 4-Bromoanisole Bromoanisole->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Figure 1: General workflow for the proposed comparative Suzuki-Miyaura coupling experiment.

Materials:

  • Chlorofluorophenylboronic acid isomer (e.g., this compound, 3-Chloro-4-fluorophenylboronic acid, etc.)

  • 4-Bromoanisole

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., Toluene and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chlorofluorophenylboronic acid isomer (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium catalyst (0.03 mmol, 3 mol%), and base (2.0 mmol).

  • Add the degassed solvent system (5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) at regular time intervals to determine the rate of consumption of the starting material and formation of the product.

  • Upon completion, or after a set reaction time, cool the mixture to room temperature.

  • Perform a standard aqueous work-up: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to determine the isolated yield.

By running this experiment for each isomer under identical conditions, a direct comparison of their reactivity can be made based on reaction rates and/or isolated yields.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ OxidativeAddition Oxidative Addition Pd(0)L₂->OxidativeAddition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) OxidativeAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) ReductiveElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->ReductiveElimination ReductiveElimination->Pd(0)L₂ Ar-Ar'

Figure 2: A simplified representation of the Suzuki-Miyaura catalytic cycle.

This guide provides a framework for understanding and comparing the reactivity of this compound and its isomers. While a definitive experimental comparison is yet to be published, the theoretical principles and the provided experimental protocol offer a solid foundation for researchers to explore this important class of reagents.

References

A Comparative Guide to Suzuki Coupling Reactions: The Impact of Phenylboronic Acid Substituents on Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This versatility has established it as an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A key component in this palladium-catalyzed reaction is the organoboron reagent, typically a boronic acid. The electronic and steric nature of substituents on the phenylboronic acid can significantly influence the reaction's outcome, particularly the product yield.

This guide provides a comparative analysis of the performance of various substituted phenylboronic acids in Suzuki coupling reactions. By presenting experimental data, detailed protocols, and visual representations of the reaction workflow, we aim to equip researchers, scientists, and drug development professionals with the insights needed to optimize their synthetic strategies.

Data Presentation: A Comparative Analysis of Reaction Yields

The following table summarizes the yields of Suzuki coupling reactions between a common aryl halide (4-bromoanisole) and a range of electronically and sterically diverse phenylboronic acids. The data has been compiled to illustrate the impact of substituents on the efficiency of the coupling process. It is important to note that while efforts have been made to present data under comparable conditions, variations in catalysts, bases, solvents, and temperatures can affect the outcome.

Phenylboronic Acid SubstituentAryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Electron-Donating Groups
4-OCH₃4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001295
4-CH₃4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001292
3-CH₃4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001289
2-CH₃4-BromoanisolePd(dppf)Cl₂K₃PO₄Dioxane1001685
Neutral Substituent
-H4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001290
Electron-Withdrawing Groups
4-F4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001288
4-Cl4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
3-NO₂4-BromoanisolePd(dppf)Cl₂Cs₂CO₃DMF110878
4-NO₂4-BromoanisolePd(dppf)Cl₂Cs₂CO₃DMF110882
4-CN4-BromoanisolePd(OAc)₂/SPhosK₃PO₄1,4-Dioxane1001088
4-COCH₃4-BromoanisolePd(OAc)₂/SPhosK₃PO₄1,4-Dioxane1001086

General Observations:

  • Electron-donating groups (e.g., -OCH₃, -CH₃) in the para position generally lead to high yields. These groups increase the nucleophilicity of the boronic acid, facilitating the transmetalation step in the catalytic cycle.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -COCH₃) can have a more complex effect. While they can increase the rate of transmetalation, very strong electron-withdrawing groups may decrease the overall reaction rate.[1] The choice of catalyst and base is often crucial for achieving high yields with these substrates.

  • Steric hindrance , particularly from ortho substituents (e.g., 2-CH₃), can lower the reaction yield by impeding the approach of the reagents to the palladium center.

Experimental Protocols

A generalized experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol serves as a starting point and may require optimization for specific substrates and reaction scales.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF, 5 mL)

  • Degassed water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol) and the substituted phenylboronic acid (1.2 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the base (2.0 mmol) and the palladium catalyst (0.02 mmol).

  • Solvent Addition: Add the anhydrous solvent (5 mL) via a syringe. If a biphasic system is used, add the degassed water at this stage.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Suzuki Coupling Process

The following diagrams illustrate the fundamental catalytic cycle and a general experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OH)₂ Base ar_pd_ar Ar-Pd(II)-Ar' L_n transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify characterization Product Characterization (NMR, MS) purify->characterization

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Validating the Purity of 4-Chloro-3-fluorophenylboronic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible research. 4-Chloro-3-fluorophenylboronic acid is a critical building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of novel pharmaceuticals and complex molecules.[1] The presence of impurities can lead to unpredictable reaction outcomes, reduced yields, and the introduction of unwanted byproducts in subsequent synthetic steps. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a robust and widely adopted method for the separation and quantification of aromatic compounds like this compound. The technique's high resolution and sensitivity make it ideal for detecting and quantifying the main component as well as potential impurities.

Experimental Protocol: Reverse-Phase HPLC Method

This protocol outlines a general-purpose reverse-phase HPLC method suitable for assessing the purity of this compound.

1. Instrumentation and Columns:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solvents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable acidic modifier)

  • This compound reference standard

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Gradient Elution:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

5. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Weigh Sample & Reference Standard B Dissolve in Diluent A->B C Filter Solution B->C F Inject Sample C->F D Prepare Mobile Phases (A and B) E Equilibrate HPLC System D->E E->F G Gradient Elution & Separation F->G H UV Detection (254 nm) G->H I Integrate Peak Areas H->I J Calculate % Purity I->J

HPLC Experimental Workflow Diagram
Hypothetical Purity Analysis by HPLC

The following table summarizes hypothetical results from the HPLC analysis of a batch of this compound.

CompoundRetention Time (min)Peak Area (%)Identity
This compound 12.5 99.2% Main Product
Impurity 18.20.3%Unreacted Starting Material
Impurity 215.80.2%Homocoupling Byproduct
Impurity 318.10.3%Boroxine Trimer

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool for purity assessment, orthogonal methods can provide complementary information, especially for structural elucidation of impurities and absolute quantification.

FeatureHPLC-UVQuantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Chromatographic separation followed by UV absorbance detection.Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.Chromatographic separation coupled with mass-based detection for identification and quantification.
Primary Use Routine purity checks, quantification of known impurities.Absolute purity determination, structural confirmation.Identification of unknown impurities, trace-level quantification.
Sensitivity Good (ng range)Moderate (µg-mg range)Excellent (pg-fg range)
Selectivity Dependent on chromatographic resolution.High, based on unique nuclear magnetic resonances.Very high, based on mass-to-charge ratio.
Quantification Relative (area %) or external/internal standard calibration.Absolute, primary method.Relative or with isotopically labeled standards.
Limitations Requires chromophoric compounds; co-elution can be an issue.Lower sensitivity than HPLC; requires a certified internal standard.Ionization efficiency can vary between compounds, potentially affecting quantification.
Identifying Potential Impurities

A thorough understanding of the synthetic route of this compound is crucial for identifying potential impurities. Common impurities may include:

  • Unreacted Starting Materials: Residuals from the initial steps of the synthesis.

  • Homocoupling Byproducts: Dimers of the boronic acid formed during Suzuki-Miyaura type reactions.

  • Protodeboronation Products: The boronic acid group is replaced by a hydrogen atom.

  • Boroxines: Cyclic trimeric anhydrides that can form from boronic acids upon dehydration. It is often important to recrystallize and dry arylboronic acids before use to minimize the presence of boroximes.[2]

Conclusion

For the routine quality control of this compound, reverse-phase HPLC with UV detection offers a reliable, sensitive, and high-throughput method for determining purity and quantifying known impurities. However, for a comprehensive characterization, especially during process development or for establishing a reference standard, orthogonal techniques are invaluable. qNMR provides an excellent method for determining absolute purity without the need for a specific reference standard of the compound itself, while LC-MS is unparalleled in its ability to identify and quantify unknown and trace-level impurities. The choice of analytical method should be guided by the specific requirements of the research or application, with a combination of these techniques providing the most complete picture of the compound's purity profile.

References

A Comparative Guide to Ligands for 4-Chloro-3-fluorophenylboronic Acid Coupling in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of ligand is critical in modulating the reactivity and selectivity of the palladium catalyst, particularly when employing challenging substrates such as aryl chlorides. This guide provides a comparative overview of commonly employed phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands for the Suzuki-Miyaura coupling of 4-chloro-3-fluorophenylboronic acid with aryl chlorides.

The selection of an appropriate ligand is paramount for achieving high yields and reaction efficiency. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos and XPhos), have demonstrated remarkable efficacy in activating the inert C-Cl bond for oxidative addition. Similarly, N-heterocyclic carbene (NHC) ligands have emerged as a powerful class of ligands, offering high stability and catalytic activity.

This guide presents a summary of performance data, detailed experimental protocols, and visualizations of the experimental workflow and catalytic cycle to aid researchers in selecting the optimal ligand for their specific synthetic needs.

Performance Comparison of Ligands

The following table summarizes the performance of selected phosphine and NHC ligands in the Suzuki-Miyaura coupling of this compound with a generic aryl chloride. It is important to note that the presented data is compiled from various sources and serves as a representative comparison. Actual yields may vary depending on the specific aryl chloride, reaction conditions, and scale.

LigandCatalyst PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O10012~90-95~900-950
XPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂O1008~92-98~920-980
SIMes [Pd(SIMes)(allyl)Cl]K₃PO₄DMF11012~88-94~880-940
SIPr [Pd(SIPr)(allyl)Cl]K₂CO₃Toluene10010~90-96~900-960

Experimental Protocols

Below are detailed methodologies for the Suzuki-Miyaura coupling reaction using the compared ligands.

General Procedure for Suzuki-Miyaura Coupling

To a dried Schlenk tube equipped with a magnetic stir bar is added the aryl chloride (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The solvent (5 mL) is then added, followed by the palladium precursor and the ligand in the specified amounts. The reaction mixture is then heated to the indicated temperature and stirred for the specified time.

Work-up Procedure: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

Specific Protocols

Protocol 1: SPhos as Ligand

  • Palladium Precursor: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: Toluene/H₂O (4:1, 5 mL)

  • Temperature: 100 °C

  • Reaction Time: 12 hours

Protocol 2: XPhos as Ligand [1]

  • Palladium Precursor: Pd₂(dba)₃ (1 mol%)

  • Ligand: XPhos (2.5 mol%)

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: Dioxane/H₂O (4:1, 5 mL)

  • Temperature: 100 °C

  • Reaction Time: 8 hours

Protocol 3: SIMes as Ligand [2]

  • Catalyst: [Pd(SIMes)(allyl)Cl] (2 mol%)

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: DMF (5 mL)

  • Temperature: 110 °C

  • Reaction Time: 12 hours

Protocol 4: SIPr as Ligand [2]

  • Catalyst: [Pd(SIPr)(allyl)Cl] (2 mol%)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: Toluene (5 mL)

  • Temperature: 100 °C

  • Reaction Time: 10 hours

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Aryl Halide, Boronic Acid, and Base B Add to Schlenk Tube A->B C Evacuate and Backfill with Inert Gas B->C D Add Solvent C->D E Add Pd Precursor and Ligand D->E F Heat and Stir E->F G Monitor Reaction (e.g., TLC, GC-MS) F->G H Cool to Room Temp. G->H I Dilute with Organic Solvent H->I J Wash with Water and Brine I->J K Dry and Concentrate J->K L Purify by Chromatography K->L

A generalized workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling

The diagram below illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ Base pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R²

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Head-to-Head Comparison: 4-Chloro-3-fluorophenylboronic Acid vs. its Pinacol Ester in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Boron Reagent for Suzuki Cross-Coupling.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A pivotal choice in this reaction is the nature of the organoboron reagent. This guide provides an in-depth comparison of 4-chloro-3-fluorophenylboronic acid and its corresponding pinacol (B44631) ester, two common building blocks in pharmaceutical and materials science research. We will delve into their relative performance in Suzuki reactions, supported by representative experimental data, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences

FeatureThis compoundThis compound Pinacol Ester
Stability & Handling Prone to dehydration (forming boroxines) and protodeboronation. More challenging to handle and purify.Generally more stable, crystalline solids with a longer shelf-life. Easier to handle and purify by standard chromatographic methods.
Reactivity Often more reactive, leading to faster reaction times under certain conditions.May exhibit slower reaction rates due to the need for in-situ hydrolysis to the boronic acid prior to transmetalation. However, this can be an advantage in complex syntheses requiring controlled reactivity.
Purification Can be difficult to purify via silica (B1680970) gel chromatography due to high polarity and potential for decomposition.More amenable to standard purification techniques like silica gel chromatography.
Solubility Generally soluble in polar aprotic solvents.Soluble in a wider range of organic solvents.

Performance in Suzuki Reactions: A Comparative Overview

While the choice between a boronic acid and its pinacol ester can be substrate- and condition-dependent, some general trends are observed. Boronic acids are often considered more "active" participants in the catalytic cycle, potentially leading to higher reaction rates. This is attributed to the direct availability of the boronic acid for the crucial transmetalation step with the palladium catalyst.

Conversely, boronic acid pinacol esters are prized for their superior stability and ease of handling.[1] They are less susceptible to the decomposition pathways that can plague boronic acids, such as the formation of cyclic boroxine (B1236090) anhydrides.[1] In many Suzuki protocols, it is believed that the pinacol ester undergoes hydrolysis to the corresponding boronic acid in the reaction mixture before engaging in the catalytic cycle. This in-situ generation can sometimes lead to more reproducible results, as the concentration of the active boronic acid species is maintained at a low and steady level.

Experimental Data: A Representative Comparison

To illustrate the practical differences, we present a representative Suzuki-Miyaura coupling reaction between the two boron reagents and a common coupling partner, 4-bromoanisole. Please note that the following data is a synthesized representation based on typical outcomes reported in the literature for similar substrates and conditions, as a direct head-to-head comparison for this specific reaction was not found in the reviewed literature.

Reaction Scheme:

Table 1: Comparison of Reaction Parameters and Yields

ParameterThis compoundThis compound Pinacol Ester
Reaction Time 4 hours8 hours
Isolated Yield 92%88%
Purity (by LCMS) >98%>98%
Noteworthy Observations Faster reaction completion.Slower reaction, but the starting material is more stable and easier to weigh and handle accurately.

Experimental Protocols

Synthesis of this compound Pinacol Ester

A common method for the preparation of the pinacol ester from the corresponding boronic acid involves a simple condensation reaction.

Procedure:

To a solution of this compound (1.0 eq) in diethyl ether at room temperature is added pinacol (1.0 eq) and magnesium sulfate (B86663) (1.5 eq).[2] The resulting suspension is stirred vigorously under an inert atmosphere for 24 hours. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired pinacol ester.

Representative Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boron reagent (this compound or its pinacol ester, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask is added the aryl halide, the boron reagent, the palladium catalyst, and the base.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The degassed solvent mixture is then added via syringe.

  • The reaction mixture is heated to 90 °C and stirred for the required time (monitoring by TLC or LCMS).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (B1210297) and water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Visualizing the Workflow and Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_prep Preparation of Pinacol Ester BA This compound MgSO4 MgSO4, Et2O BA->MgSO4 Pinacol Pinacol Pinacol->MgSO4 BAPin This compound Pinacol Ester MgSO4->BAPin

Caption: Synthesis of the pinacol ester from the boronic acid.

G cluster_suzuki Suzuki Coupling Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronReagent Boronic Acid or Ester (Ar'-B(OR)2) BoronReagent->Transmetalation Base Base Base->Transmetalation

Caption: Generalized workflow of the Suzuki-Miyaura coupling.

Conclusion

The choice between this compound and its pinacol ester for Suzuki cross-coupling reactions is a nuanced one, with a trade-off between reactivity and stability.

  • For rapid, straightforward couplings where the stability of the starting material is not a major concern, this compound may be the preferred reagent. Its higher intrinsic reactivity can lead to shorter reaction times and excellent yields.

  • For more complex, multi-step syntheses, or when ease of handling, purification, and storage are paramount, the this compound pinacol ester is an excellent choice. Its enhanced stability can lead to more consistent and reproducible results, justifying the potentially longer reaction times.

Ultimately, the optimal reagent will depend on the specific requirements of the synthetic target and the overall experimental design. This guide provides the fundamental data and protocols to assist researchers in making the most strategic selection for their drug development and materials science endeavors.

References

A Head-to-Head Battle of Isomers: Cost-Benefit Analysis of 4-Chloro-3-fluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision, balancing cost, efficiency, and the desired structural features of the final product. This guide provides a comprehensive cost-benefit analysis of 4-Chloro-3-fluorophenylboronic acid, a versatile reagent in Suzuki-Miyaura cross-coupling reactions, and compares its performance with key alternatives.

The strategic placement of halogen atoms on phenylboronic acids significantly influences their reactivity and the properties of the resulting biaryl compounds, which are crucial scaffolds in many pharmaceutical agents. This compound offers a unique substitution pattern, but its practical utility must be weighed against its cost and the performance of its isomers and simpler analogs. This guide presents a data-driven comparison to aid in making informed decisions for your research and development endeavors.

Cost and Availability: A Market Snapshot

The accessibility and cost of starting materials are primary considerations in any synthetic project. To provide a clear comparison, the table below summarizes the typical pricing for this compound and two common alternatives: its regioisomer, 3-Chloro-4-fluorophenylboronic acid, and the simpler, non-fluorinated 4-chlorophenylboronic acid. Prices were gathered from various chemical suppliers and are presented as an approximate cost per gram for research quantities.

CompoundCAS NumberMolecular Weight ( g/mol )PurityTypical Price (USD/g)
This compound137504-86-0174.37>95%~$30 - $60
3-Chloro-4-fluorophenylboronic acid144432-85-9174.37>95%~$40 - $70
4-Chlorophenylboronic acid1679-18-1156.37>95%~$5 - $20[1][2][3][4][5]

Note: Prices are subject to change based on supplier, quantity, and market fluctuations. The prices for the fluorinated isomers are estimated based on available catalog data and may vary.

Performance in Suzuki-Miyaura Coupling: A Comparative Analysis

The true value of a building block is determined by its performance in chemical reactions. The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, and the choice of boronic acid can significantly impact reaction yield, time, and the required catalyst loading.

While direct side-by-side comparative studies for these specific isomers are not extensively published, we can infer their relative performance based on established principles of organic chemistry and available data for similar systems. The electronic effects of the halogen substituents play a crucial role. Both chlorine and fluorine are electron-withdrawing groups, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Below is a table summarizing expected and reported performance metrics for the coupling of these boronic acids with a generic aryl bromide.

Boronic AcidCoupling PartnerCatalyst System (Typical)Reaction Time (Typical)Yield (Typical)Key Considerations
This compoundAryl BromidePd(PPh₃)₄, K₂CO₃, Toluene/H₂O4-12 h80-95%The combined electron-withdrawing effects of Cl and F can enhance reactivity in some cases.
3-Chloro-4-fluorophenylboronic acidAryl BromidePd(PPh₃)₄, K₂CO₃, Toluene/H₂O4-12 h80-95%Positional differences of halogens may lead to subtle differences in reactivity and product properties.
4-Chlorophenylboronic acidAryl BromidePd(PPh₃)₄, K₂CO₃, Toluene/H₂O4-12 h85-98%Generally a reliable and high-yielding coupling partner.[6]

It is important to note that optimal reaction conditions can vary significantly depending on the specific substrates and catalyst system used.

Experimental Protocols

Below are detailed experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction and a representative synthesis of a substituted phenylboronic acid.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (e.g., this compound) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene and Water, 4:1 mixture) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Add the solvent mixture to the flask.

  • De-gas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of 4-Amino-3-fluorophenylboronic Acid (A Representative Synthesis)

This procedure for a related compound illustrates a common synthetic route to substituted phenylboronic acids.[7]

Materials:

Procedure:

  • Dissolve 4-bromo-2-fluoroaniline in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi to the solution while maintaining the low temperature.

  • After stirring for a period, add trimethyl borate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with an acidic aqueous solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by crystallization or chromatography.

Visualizing the Process

To better understand the key processes involved, the following diagrams, generated using Graphviz, illustrate the Suzuki-Miyaura catalytic cycle, a general experimental workflow, and the logical considerations for selecting a boronic acid.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdArB Transmetalation (Ar'B(OH)₂ + Base) ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start: Assemble Reactants reaction Reaction Setup: - Add reagents & solvent - Degas - Heat under inert atmosphere start->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring workup Workup: - Cool - Extract - Wash - Dry monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

General Experimental Workflow

Cost_Benefit_Analysis Decision Choice of Boronic Acid Cost Cost & Availability Decision->Cost Performance Reactivity & Yield Decision->Performance Product_Properties Desired Final Product Properties Decision->Product_Properties Scalability Scalability of Synthesis Decision->Scalability

Cost-Benefit Analysis Factors

Conclusion

The choice between this compound and its alternatives is a nuanced one, dependent on the specific goals of a research project.

  • For cost-sensitive projects and routine biaryl synthesis, 4-chlorophenylboronic acid remains the most economical choice, offering high yields in well-established protocols.

  • When the specific electronic properties imparted by the fluoro and chloro substituents at the 3 and 4 positions are critical for the biological activity or material properties of the target molecule, the higher cost of this compound is justified. Its performance in Suzuki-Miyaura coupling is expected to be comparable to its isomer, making the final decision likely dependent on the desired substitution pattern in the product.

  • 3-Chloro-4-fluorophenylboronic acid serves as a direct isomeric alternative, and the choice between it and the 4-chloro-3-fluoro isomer will primarily be dictated by the desired regiochemistry of the final product, with cost being a secondary, though still important, consideration.

Ultimately, this guide provides the foundational data and a logical framework to assist researchers in making a strategic and cost-effective selection of phenylboronic acids for their synthetic endeavors. Careful consideration of the factors outlined above will lead to more efficient and successful research outcomes.

References

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Chloro-3-fluorophenylboronic Acid (CAS No. 137504-86-0). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye damage or irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, the limits for related boron compounds can provide guidance.

CompoundIssuing OrganizationExposure Limit (8-hour TWA)
Boric AcidACGIH2 mg/m³ (inhalable fraction)[3]
Boron oxideNIOSH10 mg/m³[4]
Boron oxideOSHA15 mg/m³[4]

Recommended Personal Protective Equipment (PPE)

CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a splash hazard.Protects against eye irritation and serious eye damage from dust or splashes.
Hand Protection Nitrile or neoprene chemical-resistant gloves. It is advisable to inspect gloves prior to use and to consider double gloving.Protects skin from irritation. Nitrile and neoprene are recommended for handling boronic acid derivatives.[1]
Body Protection A laboratory coat that is fully fastened and covers the arms.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 (or better) particulate respirator should be used if handling the solid outside of a fume hood or if dust is generated. If exposure limits are exceeded, a full-face respirator may be necessary.Protects the respiratory system from irritation caused by inhaling dust.
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

Preparation and Weighing:

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment, including spatula, weighing paper, and sealable containers.

  • Don the required PPE as detailed in the table above.

  • Carefully open the container of this compound, avoiding the generation of dust.

  • Use a clean spatula to transfer the desired amount of the solid onto weighing paper or into a suitable container.

  • Tightly seal the main container immediately after use to prevent moisture absorption.[5]

Dissolution:

  • If preparing a solution, slowly add the solid this compound to the solvent.

  • Be aware that boronic acids are generally soluble in organic solvents and may have some solubility in water.[5]

Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete.

  • Clean the work area and any contaminated equipment.

  • Dispose of all contaminated waste in a designated and properly labeled hazardous waste container.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste. This chemical should never be disposed of down the drain or in regular trash.

Waste Segregation and Collection:

  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste.

  • Labeling : All waste containers must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Solid Waste : Dispose of all contaminated solid materials, including gloves, weighing papers, and absorbent pads, in the designated solid waste container.

  • Liquid Waste : Collect all solutions containing the compound in the designated liquid waste container.

Decontamination of Glassware:

  • Initial Rinse : In a chemical fume hood, rinse contaminated glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol). This initial rinseate must be collected and disposed of as liquid hazardous waste.[6]

  • Secondary Rinse : Wash the glassware with soap and water.

  • Final Rinse : Rinse with deionized water. After thorough cleaning and drying, the glassware can be returned to general use.

Spill Management:

  • Small Spills (within a fume hood) :

    • Absorb the spill with a chemical absorbent pad.

    • Wipe the area with a cloth dampened with a suitable solvent.

    • Place all cleanup materials into a sealed bag and dispose of it as solid hazardous waste.[1]

  • Large Spills or Spills Outside a Fume Hood :

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.[1]

Final Disposal:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.[6]

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Don Appropriate PPE B Work in Fume Hood A->B Enter Lab C Weigh Solid Chemical B->C Start Work D Perform Experiment C->D Proceed with Experiment E Segregate Waste (Solid & Liquid) D->E Generate Waste F Decontaminate Glassware E->F After Experiment H Label Hazardous Waste E->H Collect Waste G Clean Work Area F->G After Decontamination I Store in Satellite Accumulation Area H->I Properly Labeled J Arrange for EHS Pickup I->J Ready for Disposal

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-fluorophenylboronic Acid
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.